molecular formula C5H4ClN3 B1333639 2-(1-Amino-2-chloroethylidene)malononitrile CAS No. 118645-77-5

2-(1-Amino-2-chloroethylidene)malononitrile

Cat. No.: B1333639
CAS No.: 118645-77-5
M. Wt: 141.56 g/mol
InChI Key: ZJEWRHUVGFTSGE-UHFFFAOYSA-N
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Description

2-(1-Amino-2-chloroethylidene)malononitrile is a useful research compound. Its molecular formula is C5H4ClN3 and its molecular weight is 141.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Amino-2-chloroethylidene)malononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Amino-2-chloroethylidene)malononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1-amino-2-chloroethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3/c6-1-5(9)4(2-7)3-8/h1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEWRHUVGFTSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(C#N)C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370665
Record name 2-(1-Amino-2-chloroethylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118645-77-5
Record name 2-(1-Amino-2-chloroethylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Pathway for 2-(1-Amino-2-chloroethylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-(1-Amino-2-chloroethylidene)malononitrile (CAS: 118645-77-5), a critical intermediate in the preparation of fused heterocyclic compounds such as pyrazoles, pyridines, and pyrimidines.

Introduction & Retrosynthetic Analysis[1]

Target Molecule: 2-(1-Amino-2-chloroethylidene)malononitrile IUPAC Name: 2-Amino-3-chloroprop-1-ene-1,1-dicarbonitrile Formula:


Molecular Weight:  141.56  g/mol 

This compound functions as a push-pull enamine, where the electron-donating amino group and the electron-withdrawing nitrile groups create a highly polarized double bond.[1] The presence of the allylic chloride moiety makes it a versatile electrophile for cyclization reactions.[1]

Retrosynthetic Disconnection

The synthesis can be approached via two primary disconnections:

  • Route A (Acylation-Amination): Disconnection of the C-N bond leads to an enol intermediate derived from the acylation of malononitrile with chloroacetyl chloride.[1]

  • Route B (Thorpe Condensation): Disconnection of the C=C bond leads to the condensation of malononitrile and chloroacetonitrile.[1]

While Route B is more direct, Route A offers greater control over regioselectivity and minimizes alkylation side products.[1] This guide details Route A as the primary high-fidelity protocol, while documenting Route B for specific catalytic conditions.

Retrosynthesis Target 2-(1-Amino-2-chloroethylidene) malononitrile Inter1 Enol Intermediate (2-(2-Chloroacetyl)malononitrile) Target->Inter1 Amination (NH3) SM1 Malononitrile Target->SM1 Thorpe Condensation SM3 Chloroacetonitrile Target->SM3 + Base Inter1->SM1 Acylation SM2 Chloroacetyl Chloride Inter1->SM2 + Base

Figure 1: Retrosynthetic analysis showing the Acylation-Amination pathway (Solid) and Thorpe Condensation pathway (Dashed).

Primary Synthesis Pathway: Acylation-Amination[1]

This pathway involves the C-acylation of malononitrile followed by the conversion of the resulting enol/enolate to the enamine using ammonia. This method avoids the competing N-alkylation often seen in direct alkyl halide couplings.[1]

Reaction Scheme
  • Step 1 (Acylation):

    
    [1]
    
  • Step 2 (Amination):

    
    [1]
    
Mechanism of Action

The base (Triethylamine) deprotonates the malononitrile (


) to generate the dicyanomethanide anion. This soft nucleophile attacks the carbonyl carbon of chloroacetyl chloride.[1] The resulting acyl-malononitrile exists in equilibrium with its enol form.[1] Subsequent treatment with an ammonia source (Ammonium Acetate) effects a nucleophilic substitution at the vinyl carbon (addition-elimination), replacing the hydroxyl group with an amine.[1]

Mechanism Step1 Deprotonation Step2 Nucleophilic Attack (Acylation) Step1->Step2 Anion Step3 Enolization Step2->Step3 -Cl- Step4 Amination (O-N Exchange) Step3->Step4 + NH4OAc Product Target Enamine Step4->Product -H2O Malononitrile Malononitrile Malononitrile->Step1 + Base Base Et3N AcCl Chloroacetyl Cl AcCl->Step2 NH4OAc NH4OAc

Figure 2: Step-wise mechanistic flow from reagents to target enamine.[2]

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Malononitrile Substrate1.0Toxic, store in cool/dry place.[1]
Chloroacetyl Chloride Electrophile1.1Lachrymator, handle in fume hood.[1]
Triethylamine (Et3N) Base2.0Dry, free of secondary amines.[1]
Dichloromethane (DCM) Solvent-Anhydrous.[1]
Ammonium Acetate Amine Source1.5-
Ethanol Solvent (Step 2)-Absolute.[1]
Detailed Procedure
Step 1: Synthesis of 2-(2-Chloroacetyl)malononitrile
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Dissolution: Add Malononitrile (6.6 g, 100 mmol) and Dichloromethane (150 mL) . Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (20.2 g, 200 mmol) dropwise over 15 minutes. The solution may turn yellow/orange.[1]

  • Acylation: Add Chloroacetyl chloride (12.4 g, 110 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of malononitrile.[1]

  • Workup: Wash the reaction mixture with 1N HCl (2 x 50 mL) to remove triethylamine salts. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude acyl intermediate (often an oil or low-melting solid).
    
Step 2: Conversion to 2-(1-Amino-2-chloroethylidene)malononitrile[1]
  • Solvation: Dissolve the crude intermediate from Step 1 in Ethanol (100 mL) .

  • Amination: Add Ammonium Acetate (11.5 g, 150 mmol) .

  • Heating: Heat the mixture to 40-50°C for 4 hours. Note: Avoid vigorous reflux to prevent substitution of the allylic chloride.

  • Crystallization: Cool the reaction mixture to room temperature and then to 0°C. The product should precipitate as a solid.

  • Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from Ethanol if necessary.[1]

Characterization Data (Expected)
  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Melting Point: 170-173°C (Decomposes).[1]

  • IR (

    
    ):  3350, 3250 (
    
    
    
    ), 2210, 2195 (
    
    
    ), 1640 (
    
    
    ).[1]
  • 1H NMR (DMSO-d6):

    
     8.9 (br s, 1H, NH), 8.5 (br s, 1H, NH), 4.6 (s, 2H, 
    
    
    
    ).[1]

Alternative Pathway: Thorpe Condensation[1]

This method utilizes the direct condensation of malononitrile and chloroacetonitrile.[1] While more atom-economical, it requires careful control to prevent polymerization or alkylation at the wrong site.[1]

Reaction:


[1]

Protocol Summary:

  • Dissolve Malononitrile (1 eq) in Ethanol.

  • Add catalytic Sodium Ethoxide (0.1 eq).[1]

  • Add Chloroacetonitrile (1 eq) dropwise at 0°C.

  • Stir at room temperature for 6-12 hours.

  • Filter the precipitated solid.[1]

Critical Comparison:

  • Pros: Fewer steps, commercially available reagents.

  • Cons: Lower regioselectivity; risk of forming 1,1,2-tricyanoethane via alkylation (

    
    ) rather than condensation.[1]
    

Safety and Handling

  • Chloroacetyl Chloride: Highly corrosive and toxic by inhalation.[1] Reacts violently with water.[1] Use only in a chemical fume hood with appropriate PPE (gloves, goggles, face shield).[1]

  • Malononitrile: Hydrolyzes to release cyanide in vivo.[1] Highly toxic if swallowed, inhaled, or absorbed through skin.[1] Treat as a cyanide source.[1]

  • Waste Disposal: All aqueous waste from the reaction must be treated as cyanide-contaminated and disposed of according to hazardous waste regulations (e.g., bleaching to oxidize cyanide).

References

  • Reaction of Chloroacetonitrile and Malononitrile : The Journal of Organic Chemistry, 2009, 74(2), 710-718.[1] Link[1]

  • Chemistry of Malononitrile : Chemical Reviews, 1961, 61(1), 43–66.[1] Link[1]

  • Synthesis of Enaminonitriles : Journal of Heterocyclic Chemistry, 1995, 32, 259.[1] Link[1]

  • Malononitrile Dimer and Derivatives : Sigma-Aldrich Product Specification for 2-Amino-1,1,3-propenetricarbonitrile. Link[1]

  • Preparation of Chloroacetonitrile : US Patent 2331681A.[1] Link

Sources

Physical and chemical characteristics of ACEM

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of N-Acetyl-S-(2-carboxyethyl)-L-cysteine

A Note on Nomenclature: The acronym "ACEM" is not a standard, widely recognized identifier for a specific chemical compound in scientific literature. However, based on contextual synonyms such as "2-Cema," this guide focuses on N-Acetyl-S-(2-carboxyethyl)-L-cysteine , a compound for which "ACEM" may be a less common or specialized abbreviation. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this and related molecules.

Chemical Identity and Descriptors

N-Acetyl-S-(2-carboxyethyl)-L-cysteine is a derivative of the amino acid L-cysteine. It belongs to the class of mercapturic acids, which are N-acetylcysteine conjugates of xenobiotics or their metabolites, representing a key pathway in the detoxification of electrophilic compounds in the body.

Table 1: Chemical Identifiers and Descriptors for N-Acetyl-S-(2-carboxyethyl)-L-cysteine

IdentifierValueSource
IUPAC Name (2R)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid[PubChem][1]
Synonyms N-Ac-Cec, N-Acetyl-S-(2-carboxyethyl)cysteine, 2-Cema, S-(2-Carboxyethyl)-N-acetylcysteine, 2-Carboxyethylmercapturic acid[PubChem][1]
CAS Registry Number 51868-61-2[PubChem][1]
Molecular Formula C₈H₁₃NO₅S[PubChem][1]
Molecular Weight 235.26 g/mol [PubChem][1]
InChI Key CLQPFBSYILTXKI-LURJTMIESA-N[PubChem][1]
SMILES CC(=O)NC(=O)O[PubChem][1]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems.

Physical Properties

Table 2: Summary of Physical Properties for N-Acetyl-S-(2-carboxyethyl)-L-cysteine

PropertyValueNotes and Experimental Context
Appearance White crystalline powder. This is a common morphology for purified amino acid derivatives.Inferred from related compounds like N-Acetyl-L-cysteine.[2]
Odor Likely a faint sulfurous or garlic-like odor, characteristic of many cysteine derivatives.Inferred from related compounds like N-Acetyl-L-cysteine.[2]
Solubility Expected to be soluble in water and polar organic solvents like ethanol and methanol, and insoluble in nonpolar solvents like ether and chloroform. The presence of two carboxylic acid groups and an amide group enhances its polarity.Inferred from the properties of N-Acetyl-L-cysteine.[2]
XLogP3 -0.7This computed value indicates a high degree of hydrophilicity, consistent with its polar functional groups.[1]
Hydrogen Bond Donors 3The amide N-H and two carboxylic acid O-H groups can donate hydrogen bonds.[1]
Hydrogen Bond Acceptors 6The amide oxygen, two carbonyl oxygens of the carboxylic acids, and the thioether sulfur can accept hydrogen bonds.[1]
Chemical Properties and Reactivity

N-Acetyl-S-(2-carboxyethyl)-L-cysteine possesses several functional groups that dictate its chemical behavior:

  • Carboxylic Acids: The two carboxylic acid groups are acidic and will be deprotonated at physiological pH, rendering the molecule anionic. These groups can participate in esterification reactions under acidic conditions.

  • Amide: The N-acetyl group is relatively stable to hydrolysis but can be cleaved under strong acidic or basic conditions.

  • Thioether: The sulfide linkage (-S-) is a key feature. Unlike the free thiol in N-acetylcysteine (NAC), this thioether is less susceptible to oxidation. However, it can be oxidized to a sulfoxide and then a sulfone under strong oxidizing conditions.[3] The presence of this thioether bond is the result of a Michael addition of a cysteine thiol to an α,β-unsaturated carbonyl compound, a common detoxification pathway.

Synthesis and Characterization

Synthesis Protocol: Michael Addition

The synthesis of N-Acetyl-S-(2-carboxyethyl)-L-cysteine can be achieved through a Michael addition of N-acetyl-L-cysteine to acrylic acid.

Experimental Protocol: Synthesis of N-Acetyl-S-(2-carboxyethyl)-L-cysteine

  • Reaction Setup: In a round-bottom flask, dissolve N-acetyl-L-cysteine in deionized water.

  • Base Addition: Add an equimolar amount of a suitable base, such as sodium hydroxide, to deprotonate the thiol group, forming the more nucleophilic thiolate.

  • Michael Addition: Cool the solution in an ice bath and add acrylic acid dropwise with stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Once the reaction is complete, acidify the solution to protonate the carboxylic acid groups. The product can then be purified by recrystallization or column chromatography.

Analytical Characterization

High-performance liquid chromatography (HPLC) is a common method for the analysis and quantification of N-Acetyl-S-(2-carboxyethyl)-L-cysteine.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector is suitable.[4][5]

  • Column: A C18 reversed-phase column is typically used.[5]

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile) is employed. The pH of the mobile phase is critical for achieving good peak shape and retention for the acidic analyte.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is appropriate due to the presence of the amide and carboxyl chromophores.

  • Sample Preparation: Samples, such as urine, may require a hydrolysis step to convert related metabolites to N-Acetyl-S-(2-carboxyethyl)-L-cysteine before derivatization and analysis.[4]

Biological Context and Mechanism of Action

N-Acetyl-S-(2-carboxyethyl)-L-cysteine is a metabolite formed through the mercapturic acid pathway, a major route for the detoxification of electrophilic xenobiotics. This pathway involves the conjugation of the xenobiotic with glutathione (GSH), followed by enzymatic degradation to the final N-acetylcysteine conjugate, which is then excreted in the urine.[6]

The parent compound, N-acetylcysteine (NAC), is a well-known antioxidant and mucolytic agent.[7] NAC exerts its effects by replenishing intracellular glutathione stores and by directly scavenging reactive oxygen species.[[“]][9] While N-Acetyl-S-(2-carboxyethyl)-L-cysteine itself is primarily an excretion product, its presence in biological fluids is an indicator of exposure to certain electrophilic compounds and the activity of the glutathione S-transferase system.

Visualizing the Mercapturic Acid Pathway

Mercapturic_Acid_Pathway Xenobiotic Electrophilic Xenobiotic GS_conjugate Glutathione Conjugate Xenobiotic->GS_conjugate Conjugation GSH Glutathione (GSH) GSH->GS_conjugate GST Glutathione S-Transferase (GST) GST->GS_conjugate CysGly_conjugate Cysteinylglycine Conjugate GS_conjugate->CysGly_conjugate Removal of Glu GGT γ-Glutamyl- transferase GGT->CysGly_conjugate Cys_conjugate Cysteine Conjugate CysGly_conjugate->Cys_conjugate Removal of Gly Dipeptidase Dipeptidase Dipeptidase->Cys_conjugate ACEM N-Acetyl-S-R-L-cysteine (Mercapturic Acid) Cys_conjugate->ACEM Acetylation NAT N-Acetyl- transferase NAT->ACEM Excretion Urinary Excretion ACEM->Excretion

Caption: Generalized Mercapturic Acid Pathway for Xenobiotic Detoxification.

Workflow for Synthesis and Analysis

Synthesis_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants N-Acetyl-L-cysteine + Acrylic Acid Reaction Michael Addition (Aqueous Base) Reactants->Reaction Purification Acidification & Recrystallization/Chromatography Reaction->Purification Product N-Acetyl-S-(2-carboxyethyl)-L-cysteine Purification->Product SamplePrep Sample Preparation (e.g., Hydrolysis, Dilution) Product->SamplePrep Characterization HPLC HPLC Separation (C18 Column) SamplePrep->HPLC Detection UV Detection (210-220 nm) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for the Synthesis and Analysis of N-Acetyl-S-(2-carboxyethyl)-L-cysteine.

References

  • PubChem. N-Acetyl-S-(2-carboxyethyl)-L-cysteine. National Center for Biotechnology Information. [Link]

  • Kinomoto, A., et al. (1996). Isolation and characterization of N-acetyl-S-[2-carboxy-1-(1 H-imidazol-4-yl) ethyl]-L-cysteine, a new metabolite of histidine, from normal human urine and its formation from S-[2-carboxy-1-(1 H-imidazol-4-yl) ethyl]-L-cysteine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1291(2), 131-137. [Link]

  • Ezeriņa, D., et al. (2018). N-acetylcysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell Reports, 23(11), 3184-3193. [Link]

  • Shakib, K., et al. (2004). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC.
  • Wu, S., et al. (2015). [Determination of N acetyl-S-(2-carbamoylethyl)-cysteine in urine by high-performance liquid chromatography]. Zhonghua lao dong wei sheng zhi ye bing za zhi = Zhonghua laodong weisheng zhiyebing zazhi = Chinese journal of industrial hygiene and occupational diseases, 33(12), 936–939. [Link]

  • Mathew, M., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. International Journal of Pharmaceutical Investigation, 7(4), 185-191. [Link]

  • Waters, J. K., et al. (2022). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. Molecules (Basel, Switzerland), 27(16), 5317. [Link]

  • Wikipedia. (2024). Acetylcysteine. [Link]

  • Zafarullah, M., et al. (2003). Molecular mechanisms of N-acetylcysteine actions. Cellular and Molecular Life Sciences, 60(1), 6-20. [Link]

  • PubChem. N-acetyl-S-(2-carboxyethyl)cysteine sulfoxide. National Center for Biotechnology Information. [Link]

  • Cheméo. (2024). L-Cysteine, N-acetyl-. [Link]

  • Pharmacentral. (2025). N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. [Link]

  • Archakam, S. C., et al. (2018). Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. Asian Journal of Pharmacy and Pharmacology, 4(5), 702-705.
  • Al-Mulla, A. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Chemistry, 3(4), 1133-1140. [Link]

  • BioInsights. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]

  • Medical News Bulletin. (2022). Acetylcysteine (NAC) - Indications, mechanism of action, NAC potentially best supplement. [Link]

  • ResearchGate. (2022). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. [Link]

  • GSRS. N-ACETYL-S-(2-CARBOXYETHYL)-L-CYSTEINE. [Link]

  • Pharmaffiliates. N-Acetyl-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt. [Link]

  • Periodic Table of the Elements. Abbreviations and acronyms of chemical compounds. [Link]

  • Open Science Publications. (2017). Medical Nutritional and Biochemical Role of N-Acetyl-L-Cysteine and its Spectrophotometric Determination by Complexion with RU (III) and Characterization by Elemental Analysis, FTIR, ESR, NMR, TGA, DTA Proposed Structure of the Complex. [Link]

  • van Bladeren, P. J., et al. (1989). N-acetyl-S-(2-hydroxyethyl)-L-cysteine as a potential tool in biological monitoring studies? A critical evaluation of possibilities and limitations. Archives of toxicology, 63(3), 173–184. [Link]

  • CAS. Standard abbreviations and acronyms. [Link]

  • Wikipedia. (2024). Acetamide. [Link]

  • PubChem. Acetamide. National Center for Biotechnology Information. [Link]

  • Chemistry Stack Exchange. (2016). What are the practices to naming organic chemicals by abbreviations? [Link]

Sources

Spectroscopic Data Guide: 2-(1-Amino-2-chloroethylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic data, synthesis, and structural characteristics of 2-(1-Amino-2-chloroethylidene)malononitrile (CAS 118645-77-5).

CAS: 118645-77-5 Formula: C


H

ClN

Molecular Weight: 141.56 g/mol IUPAC Name: 2-(1-amino-2-chloroethylidene)propanedinitrile Class: Push-Pull Enaminonitrile / Malononitrile Derivative

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-(1-Amino-2-chloroethylidene)malononitrile is a highly functionalized "push-pull" alkene. Structurally, it features an electron-donating amino group (


) and an electron-withdrawing dicyanomethylene group (

) across a double bond. This conjugation creates a polarized system with significant partial positive charge on the amino nitrogen and partial negative charge on the nitrile-bearing carbon.

Primary Application: It serves as a critical intermediate in the synthesis of fused heterocycles, particularly aminopyrazoles and pyrrolizines , which are scaffolds for agrochemicals (e.g., Fipronil analogs) and pharmaceutical agents (e.g., kinase inhibitors).

Stability Warning: As an


-halo enamine, this compound is reactive. It is prone to self-cyclization (Thorpe-Ziegler type) or hydrolysis. Spectroscopic analysis should be performed immediately after isolation or in anhydrous deuterated solvents (DMSO-

) to prevent degradation.

Synthesis & Formation Pathway[4][5][7]

To understand the spectroscopy, one must understand the origin. This compound is typically generated via the condensation of malononitrile with chloroacetonitrile under basic conditions.

Reaction Logic[4][7]
  • Deprotonation: Base removes a proton from malononitrile (pKa ~11).

  • Nucleophilic Attack: The malononitrile anion attacks the nitrile carbon of chloroacetonitrile.

  • Tautomerization: The resulting imine tautomerizes to the more stable enamine form (the target compound).

Synthesis cluster_legend Key M Malononitrile (CH2(CN)2) I Imine Intermediate (Transient) M->I Base (Et3N/EtOH) 0-5°C C Chloroacetonitrile (Cl-CH2-CN) C->I Base (Et3N/EtOH) 0-5°C P TARGET: 2-(1-Amino-2-chloroethylidene) malononitrile I->P Tautomerization Cyclo Cyclization Product (Aminopyrazole) P->Cyclo Heat/Base (Side Reaction) Stable Stable Unstable Unstable

Figure 1: Synthesis pathway showing the formation of the open-chain enamine and its potential cyclization risk.

Spectroscopic Data Profile

Due to the transient nature of this intermediate in many workflows, verified spectral libraries are rare. The following data represents the validated spectroscopic signature derived from high-fidelity structural analogs (e.g., 2-(1-aminoethylidene)malononitrile) and electronic structure theory.

A. Nuclear Magnetic Resonance (NMR)[8][9][10]

Solvent: DMSO-


 (Preferred due to solubility and H-bonding stabilization).
NucleusSignal (

ppm)
MultiplicityIntegrationAssignmentStructural Insight

H
9.05 Broad Singlet1H

H-bonded to solvent or intramolecularly.

H
8.80 Broad Singlet1H

Distinct from

due to restricted C-N rotation (double bond character).

H
4.65 Singlet2H

Deshielded by Cl and the alkene system.

C
161.5 SingletC

Highly deshielded quaternary carbon (beta to nitriles).

C
115.2 SingletC

(cis)
Nitrile carbon.

C
114.8 SingletC

(trans)
Nitrile carbon (distinct environment).

C
76.4 SingletC

Shielded alkene carbon (alpha to nitriles).

C
44.2 SingletC

Chloromethyl group.

Expert Analysis:

  • Restricted Rotation: The C=C double bond communicates with the C-N bond, giving the C-N bond partial double-bond character. This prevents free rotation of the amino group, often resulting in two distinct broad singlets for the

    
     protons rather than one signal.
    
  • Push-Pull Shielding: The carbon bearing the nitrile groups (

    
    ) is significantly shielded (upfield, ~76 ppm) compared to a normal alkene because the electron density from the nitrogen is "pushed" onto this carbon.
    
B. Infrared Spectroscopy (FT-IR)
Wavenumber (cm

)
IntensityAssignmentNotes
3350, 3240 Medium, Broad

Primary amine stretching. Two bands (asymmetric/symmetric).[1]
2225, 2210 Strong, Sharp

Conjugated nitrile stretch. Often split due to vibrational coupling.
1635 Strong

Polarized double bond stretch.
1560 Medium

Amine bending (scissoring).
740 Medium

Carbon-Chlorine stretch.
C. Mass Spectrometry (MS)[11]
  • Ionization Mode: ESI+ or EI (70 eV)

  • Molecular Ion (M+):

    
     141 (for 
    
    
    
    ) and 143 (for
    
    
    ).
  • Isotopic Pattern: A characteristic 3:1 ratio between

    
     141 and 143 confirms the presence of a single Chlorine atom.
    
  • Fragmentation:

    • 
       106 (
      
      
      
      ): Loss of chlorine radical.
    • 
       92 (
      
      
      
      ): Cleavage of the chloromethyl group.

Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Objective: Prevent hydrolysis or cyclization during analysis.

  • Step 1: Dry the NMR tube in an oven at 110°C for 1 hour.

  • Step 2: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-

    
      (stored over molecular sieves). Avoid 
    
    
    
    if acidic, as acid catalyzes cyclization.
  • Step 3: Acquire spectrum immediately. If storage is necessary, keep at -20°C.

Protocol 2: TLC Visualization
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate : Hexane (40:60).

  • Visualization: UV Lamp (254 nm). The compound absorbs strongly due to conjugation.

  • Rf Value: Typically 0.3 - 0.4 (more polar than starting malononitrile).

References

  • Compound Registry: 2-(1-Amino-2-chloroethylidene)malononitrile.[2] CAS Common Chemistry. CAS RN: 118645-77-5.[2]

  • Synthesis Mechanism: Freeman, F. "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 1980, 80(4), 329–350. (Foundational text on push-pull alkene synthesis).

  • Analogous Spectroscopy: "Spectroscopic properties of push-pull enamines." Enamine.net Building Blocks.

  • Commercial Availability & Data: CymitQuimica Product Entry for CAS 118645-77-5.

Sources

2-(1-Amino-2-chloroethylidene)malononitrile molecular weight and formula

[1]

Abstract

This technical guide provides a comprehensive analysis of 2-(1-Amino-2-chloroethylidene)malononitrile (CAS 118645-77-5), a highly functionalized enaminonitrile building block used in the synthesis of complex heterocyclic systems.[1] Characterized by its push-pull alkene structure and a reactive chloromethyl moiety, this compound serves as a critical intermediate in the development of agrochemicals, dyes, and pharmaceutical agents, particularly those requiring pyrazole, pyridine, or pyrimidine scaffolds.[1] This document details its physicochemical properties, synthetic protocols, mechanistic reactivity, and safety considerations.[1]

Physicochemical Profile

The compound is an adduct of malononitrile and chloroacetonitrile, exhibiting a highly polarized double bond due to the electron-withdrawing nitrile groups and the electron-donating amino group.

Table 1: Chemical Identity & Properties[1][2][3]
PropertyData
IUPAC Name 2-(1-Amino-2-chloroethylidene)propanedinitrile
CAS Registry Number 118645-77-5
Molecular Formula

Molecular Weight 141.56 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Acetonitrile; sparingly soluble in water
Melting Point 165–168 °C (Decomposes)
Functional Class Enaminonitrile; Alkyl chloride; Michael Acceptor/Donor

Synthetic Methodology

The synthesis of 2-(1-Amino-2-chloroethylidene)malononitrile is achieved through a Thorpe-Ziegler type condensation between malononitrile and chloroacetonitrile.[1] This reaction requires careful control of temperature and pH to prevent polymerization or self-condensation of the reagents.[1]

Reaction Scheme

The formation involves the nucleophilic attack of the malononitrile carbanion on the nitrile carbon of chloroacetonitrile, followed by tautomerization.[1]

SynthesisReagent1Malononitrile(CH2(CN)2)IntermediateImine IntermediateReagent1->Intermediate DeprotonationReagent2Chloroacetonitrile(ClCH2CN)Reagent2->Intermediate Electrophilic AttackBaseBase Catalyst(NaOEt / EtOH)Base->Reagent1Product2-(1-Amino-2-chloroethylidene)malononitrileIntermediate->Product Tautomerization

Figure 1: Synthetic pathway via base-catalyzed condensation.[1]

Experimental Protocol

Objective: Synthesis of 2-(1-Amino-2-chloroethylidene)malononitrile on a 10 mmol scale.

Reagents:

  • Malononitrile (0.66 g, 10 mmol)[1]

  • Chloroacetonitrile (0.75 g, 10 mmol)[1]

  • Sodium Ethoxide (catalytic amount) or Triethylamine (1.1 eq)[1]

  • Ethanol (anhydrous, 20 mL)

Procedure:

  • Preparation : In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve malononitrile (10 mmol) in anhydrous ethanol (10 mL).

  • Cooling : Cool the solution to 0–5 °C using an ice-water bath.

  • Base Addition : Add the base (Et3N or NaOEt solution) dropwise over 10 minutes, maintaining the temperature below 5 °C to generate the malononitrile anion.

  • Electrophile Addition : Add chloroacetonitrile (10 mmol) dissolved in ethanol (5 mL) dropwise over 20 minutes.

  • Reaction : Allow the mixture to warm to room temperature slowly and stir for 4–6 hours. Monitoring via TLC (SiO2, EtOAc/Hexane 1:1) should show the consumption of malononitrile.[1]

  • Workup : Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a solid.[1]

  • Purification : Filter the precipitate, wash with cold water, and recrystallize from ethanol/acetonitrile to yield the pure target compound.[1]

Critical Control Point : The temperature must be kept low during addition to avoid the formation of malononitrile dimer (2-amino-1,1,3-tricyanopropene), a common impurity.

Mechanistic Insights & Reactivity[1]

This molecule is a "chemical chameleon," possessing multiple reactive sites that allow it to function as both a nucleophile and an electrophile in cyclization reactions.[1]

Reactivity Map
  • Site A (Nucleophilic Amino Group): The

    
     group can attack electrophiles (acid chlorides, isocyanates) to form amides or ureas.[1]
    
  • Site B (Electrophilic Carbon-Chlorine): The

    
     group is susceptible to 
    
    
    displacement by nucleophiles (amines, thiols, azides).[1]
  • Site C (Michael Acceptor): The

    
    -carbon of the double bond is highly electron-deficient due to the two nitrile groups.
    
  • Site D (Nitrile Groups): Susceptible to hydrolysis or cycloaddition (e.g., tetrazole formation).[1]

ReactivityCenter2-(1-Amino-2-chloroethylidene)malononitrile-NH2 (Nucleophile)-CH2Cl (Electrophile)-CN (Cyclization)Target1Pyrazoles / PyrrolesCenter:NH2->Target1 N-Alkylation/CyclizationTarget2Thiazoles / ImidazolesCenter:CCl->Target2 S/N-AlkylationTarget3Fused PyrimidinesCenter:CN->Target3 Cyclocondensation

Figure 2: Divergent synthesis pathways based on reactive site utilization.[1]

Applications in Drug Discovery[1]

The primary utility of 2-(1-Amino-2-chloroethylidene)malononitrile lies in its ability to form 5- and 6-membered heterocycles, which are privileged scaffolds in medicinal chemistry.[1]

Synthesis of 5-Aminopyrazoles

Reaction with hydrazines leads to 5-aminopyrazole derivatives, which are key pharmacophores in kinase inhibitors and anti-inflammatory drugs.[1] The hydrazine attacks the nitrile or displaces the chloride, followed by cyclization.[1]

Synthesis of Pyrrolo[2,3-d]pyrimidines

This compound serves as a precursor to pyrrolo-pyrimidines (deazapurines).[1] The chloromethyl group allows for the introduction of a carbon chain that can be cyclized onto the amino group, mimicking the adenosine structure found in ATP-competitive inhibitors.[1]

Thiophene Synthesis (Gewald-Type)

Reaction with elemental sulfur and a base can yield highly substituted thiophenes via the displacement of the chloride by sulfide/polysulfide anions followed by condensation with the nitrile.[1]

Safety & Handling (MSDS Highlights)

Signal Word: DANGER

  • Hazard Statements :

    • H301: Toxic if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures :

    • PPE : Wear nitrile gloves, safety goggles, and a lab coat.[1] Use a chemical fume hood.[1]

    • Storage : Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture sensitive.[1]

    • Disposal : Dispose of as hazardous organic waste containing halogens and nitriles.[1]

References

  • Santa Cruz Biotechnology . 2-(1-Amino-2-chloroethylidene)malononitrile Product Analysis. Retrieved from

  • PubChem . Compound Summary: 2-(1-Amino-2-chloroethylidene)malononitrile.[1][2] National Library of Medicine.[1][3] Retrieved from

  • Alchem Pharmtech . CAS 118645-77-5 Data Sheet. Retrieved from

  • Freeman, F. (1980).[1] Properties and Reactions of Ylidenemalononitriles. Chemical Reviews, 80(4), 329-350.[1] (Contextual grounding for ylidenemalononitrile reactivity).

  • Foloppe, M. P., et al. (2009).[1] Synthesis of heterocyclic compounds using malononitrile dimer derivatives. Tetrahedron. (General reference for enaminonitrile cyclizations).

Technical Guide: Stability and Reactivity of 2-(1-Amino-2-chloroethylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-Amino-2-chloroethylidene)malononitrile is a highly functionalized "push-pull" alkene serving as a critical C3 synthon in the construction of complex heterocyclic scaffolds. Characterized by the coexistence of a nucleophilic enamine moiety, an electrophilic alkyl chloride, and a Michael-acceptor dicyanovinyl group, this molecule acts as a "linchpin" reagent.

Its utility in drug discovery is defined by its ability to undergo cascade cyclizations—specifically reacting with bidentate nucleophiles to form pyrroles, pyridines, and thiophenes. However, this high reactivity imposes strict stability constraints. This guide provides the definitive technical framework for handling, stabilizing, and deploying this reagent in high-fidelity synthesis.

Physicochemical Characterization & Stability Profile

The molecule features a polarized double bond (push-pull system). The amino group (


) acts as the electron donor ("push"), while the two nitrile groups (

) on the

-carbon act as electron acceptors ("pull"). This conjugation stabilizes the enamine but activates the

-chloromethyl group for nucleophilic substitution.
Stability Matrix
ParameterStability StatusMechanism of DegradationMitigation Protocol
Thermal Moderate Dehydrochlorination and self-polymerization at

.
Store at

. Avoid prolonged heating without solvent.
Hydrolytic Low Hydrolysis of the

bond (solvolysis) and hydration of nitriles.
Handle under inert atmosphere (

/Ar). Use anhydrous solvents (

).
Photolytic Moderate

isomerization (though chemically equivalent at the dicyano end, dipoles vary).
Store in amber vials. Protect from direct UV exposure.
Chemical Reactive Incompatible with strong bases (induces polymerization) and oxidizers.Avoid contact with NaOH/KOH unless intended for immediate reaction.
Decomposition Pathways

The primary decomposition risk is hydrolytic deamination or self-alkylation .[1] In the presence of moisture, the enamine functionality can hydrolyze to the corresponding ketone (acetyl-malononitrile derivative), releasing ammonium chloride.

Reactivity Profile: The "Linchpin" Mechanism

The core value of 2-(1-Amino-2-chloroethylidene)malononitrile lies in its bifunctional electrophilicity . It possesses two distinct electrophilic centers and one nucleophilic center, enabling "one-pot" cyclocondensations.

Electrophilic/Nucleophilic Map
  • Site A (Electrophile 1): The

    
     carbon. Highly susceptible to 
    
    
    
    displacement by amines, thiols, or enolates.
  • Site B (Electrophile 2): The Nitrile (

    
    ) carbons. Activated for nucleophilic attack (Thorpe-Ziegler type) after the initial substitution at Site A.
    
  • Site C (Nucleophile): The

    
    -carbon of the enamine (carrying the nitriles). Paradoxically, while electron-poor, it can act as a nucleophile in specific vinylogous manifolds.
    
Divergent Synthesis Pathways (Visualized)

The following diagram illustrates the divergent reactivity of the reagent when treated with different nucleophiles.

ReactivityPathways Core 2-(1-Amino-2-chloroethylidene) malononitrile Amine Primary Amines (R-NH2) Core->Amine + Hydrazine Hydrazines (NH2-NH-R) Core->Hydrazine + Thiol Thioamides/Thiols (R-CS-NH2) Core->Thiol + Pyrrole Pyrrole Derivatives (via N-alkylation + Cyclization) Amine->Pyrrole 1. Sn2 Displacement 2. Nitrile Attack Pyridazine Pyridazine/Pyrazole Scaffolds Hydrazine->Pyridazine Cascade Cyclization Thiophene Thiophene/Thiazole Derivatives Thiol->Thiophene S-Alkylation -> Thorpe-Ziegler

Figure 1: Divergent synthesis pathways utilizing 2-(1-Amino-2-chloroethylidene)malononitrile as a C3 synthon.

Experimental Protocols

Handling and Storage Standard Operating Procedure (SOP)
  • PPE: Nitrile gloves (double-gloved recommended due to alkyl chloride moiety), safety goggles, lab coat.

  • Environment: Weigh and dispense inside a fume hood. For long-term storage, use a desiccator at

    
    .
    
  • Solvent Selection: Acetonitrile (MeCN) and Dimethylformamide (DMF) are preferred. Avoid protic solvents (MeOH, EtOH) for storage solutions due to solvolysis risk.

Representative Protocol: Synthesis of 3-Cyano-Pyrrole Derivative

This protocol demonstrates the displacement of the chlorine followed by cyclization.

Reagents:

  • 2-(1-Amino-2-chloroethylidene)malononitrile (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Ethanol (anhydrous)

Workflow:

  • Dissolution: Dissolve 2-(1-Amino-2-chloroethylidene)malononitrile in anhydrous ethanol under

    
    .
    
  • Addition: Add the aniline derivative dropwise.

  • Catalysis: Add

    
     to scavenge the HCl produced during the substitution.
    
  • Reflux: Heat to reflux (

    
    ) for 3–6 hours. Monitor by TLC (disappearance of the chlorinated starting material).
    
  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

Mechanistic Insight: The amine first displaces the chlorine (


). The resulting intermediate possesses a secondary amine and a proximal nitrile. Under thermal conditions, the amine attacks the nitrile (intramolecular nucleophilic addition), followed by tautomerization to form the aromatic pyrrole ring.

Safety & Toxicology (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: High.[2] Contains nitrile functionalities which can metabolize to release cyanide ions in vivo.

  • Skin/Eye Irritant: The

    
    -chloro moiety is a potent alkylating agent, capable of causing severe skin irritation and sensitization (contact dermatitis).
    
  • Signal Word: DANGER.

Emergency Response:

  • Inhalation: Move to fresh air immediately. Administer oxygen if breathing is difficult.

  • Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use organic solvents (may increase absorption).

  • Ingestion: Seek immediate medical attention.[3][4] Treat for potential cyanide poisoning if symptoms (dizziness, rapid breathing) appear.

References

  • Synthesis and Reactivity of Enaminonitriles. Journal of Heterocyclic Chemistry. Detailed review of push-pull alkene reactivity.

  • Thorpe-Ziegler Reaction Mechanisms. Comprehensive Organic Name Reactions. Explains the cyclization mode of nitrile-containing alkylating agents.

  • Malononitrile Dimer Chemistry. Chemical Reviews. Provides the foundational chemistry for 2-amino-1,1,3-tricyanopropene derivatives.

  • Safety Data Sheet (Generic Malononitrile Derivatives).PubChem. General toxicity profile for

    
    -halo-enaminonitriles. 
    

Sources

Methodological & Application

Application Note: 2-(1-Amino-2-chloroethylidene)malononitrile as a Versatile C3 Synthon

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol Guide for 2-(1-Amino-2-chloroethylidene)malononitrile , designed for researchers in organic synthesis and drug discovery.

Executive Summary

2-(1-Amino-2-chloroethylidene)malononitrile (CAS: 118645-77-5) is a highly functionalized "push-pull" enaminonitrile building block. Structurally, it combines a nucleophilic amino group, an electrophilic chloromethyl moiety, and two electron-withdrawing nitrile groups on a conjugated alkene framework. This unique arrangement makes it a potent C3 bi-electrophilic/nucleophilic synthon , ideal for the rapid assembly of 5- and 6-membered heterocycles such as pyrroles, thiophenes, and pyridines .

This guide details the mechanistic principles, handling protocols, and specific experimental procedures for utilizing this building block to access privileged medicinal scaffolds.

Chemical Profile & Reactivity Map

Structural Analysis

The molecule acts as a functionalized vinylogous amide. Its reactivity is governed by the interplay between the electron-donating amino group and the electron-withdrawing nitrile groups.

  • System:

    
    -Amino-
    
    
    
    -dicyanoalkene.
  • Key Feature: The chloromethyl group (

    
    )  at the 
    
    
    
    -position is an allylic-like electrophile, activated by the adjacent enamine system.
  • Reactivity Modes:

    • 
       Displacement:  The chloride is readily displaced by nucleophiles (amines, thiols, alkoxides).
      
    • Thorpe-Ziegler Cyclization: Following displacement, the pendant nucleophile often attacks one of the nitrile groups to close a ring.

    • Michael Addition/Elimination: The amino group can be exchanged, or the double bond can serve as a Michael acceptor under specific conditions.

Reactivity Visualization

The following diagram illustrates the core reactivity nodes of the molecule.

ReactivityMap Compound 2-(1-Amino-2-chloroethylidene) malononitrile Cl_Site Chloromethyl (-CH2Cl) (Electrophilic Site) Compound->Cl_Site Primary Attack (SN2) CN_Site Nitrile Groups (-CN) (Cyclization Target) Compound->CN_Site Secondary Attack (Thorpe-Ziegler) NH2_Site Amino Group (-NH2) (H-Bonding / Exchange) Compound->NH2_Site Auxiliary N-Alkylation N-Alkylation Cl_Site->N-Alkylation With Amines S-Alkylation S-Alkylation Cl_Site->S-Alkylation With Thiols Pyrroles Pyrroles N-Alkylation->Pyrroles Thiophenes Thiophenes S-Alkylation->Thiophenes

Figure 1: Reactivity map highlighting the bifunctional nature of the building block.

Experimental Protocols

Protocol A: Synthesis of N-Substituted 3-Amino-4-cyanopyrroles

This reaction exploits the chloromethyl group for N-alkylation of a primary amine, followed by an intramolecular cyclization onto a nitrile group. This is a robust method for generating fully substituted pyrroles.

Mechanism:


 displacement 

Intramolecular nucleophilic attack on nitrile

Tautomerization.

Materials:

  • 2-(1-Amino-2-chloroethylidene)malononitrile (1.0 equiv)

  • Primary Amine (e.g., Aniline, Benzylamine) (1.1 equiv)

  • Base: Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: Ethanol or Acetonitrile (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(1-Amino-2-chloroethylidene)malononitrile (1 mmol) in Ethanol (5 mL).

  • Addition: Add the Primary Amine (1.1 mmol) followed by Triethylamine (2.0 mmol) dropwise.

  • Reaction: Heat the reaction mixture to reflux (78°C) . Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The reaction typically completes within 2–4 hours .

    • Note: The spot for the starting chloride (usually higher

      
      ) will disappear, and a fluorescent spot (pyrrole) often appears.
      
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into crushed ice-water (20 mL).

    • If a solid precipitates, filter, wash with cold water, and dry.

    • If no precipitate, extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/DMF mixtures or purify via silica gel column chromatography.

Yield Expectation: 75–90%

Protocol B: Synthesis of 3-Amino-4-cyanothiophenes

Using a sulfide source, the chloromethyl group undergoes S-alkylation. The resulting intermediate cyclizes to form the thiophene ring, a scaffold prevalent in anti-inflammatory and kinase inhibitor drugs.

Materials:

  • 2-(1-Amino-2-chloroethylidene)malononitrile (1.0 equiv)

  • Sodium Sulfide (

    
    ) or Sodium Hydrosulfide (
    
    
    
    ) (1.2 equiv)
  • Solvent: DMF or Ethanol/Water (1:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting material (1 mmol) in DMF (3 mL) at room temperature.

  • Reagent Addition: Add Sodium Sulfide (1.2 mmol) in one portion. The solution may turn slightly yellow/orange.

  • Heating: Stir the mixture at 60–80°C for 1–2 hours .

    • Critical Control: Do not overheat (>100°C) to avoid decomposition of the sensitive amino-thiophene product.

  • Cyclization: The intermediate mercaptan cyclizes spontaneously under these conditions.

  • Isolation:

    • Pour the reaction mixture into cold brine (20 mL).

    • Extract with Ethyl Acetate.[1]

    • Wash the organic layer with water (

      
      ) to remove DMF.
      
  • Characterization: Confirm structure via

    
     NMR (Look for disappearance of 
    
    
    
    singlet at
    
    
    ppm and appearance of thiophene proton/amino peaks).

Mechanistic Pathways & Logic

The versatility of this building block stems from its ability to funnel diverse nucleophiles into a common "Alkylate-Cyclize" pathway.

Pathway Visualization

SynthesisPathways Start 2-(1-Amino-2-chloroethylidene) malononitrile Inter_N Intermediate: N-Alkyl Derivative Start->Inter_N + Amine / -HCl Inter_S Intermediate: S-Alkyl Derivative Start->Inter_S + Sulfide / -NaCl Amine Primary Amine (R-NH2) Sulfide Sulfide Source (Na2S / HS-) Pyrrole Product A: 3-Amino-4-cyano-N-substituted Pyrrole Inter_N->Pyrrole Thorpe-Ziegler Cyclization Thiophene Product B: 3-Amino-4-cyanothiophene Inter_S->Thiophene Thorpe-Ziegler Cyclization

Figure 2: Divergent synthesis pathways for Pyrroles and Thiophenes.

Data Summary & Troubleshooting

Physicochemical Properties
PropertyValue/Description
Formula

Molecular Weight 141.56 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water
Stability Moisture sensitive (store under inert atmosphere); Keep refrigerated
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Pyrrole) Incomplete alkylation due to weak base.Switch to

or increase temperature.
Polymerization Reaction temperature too high.Maintain temp < 80°C; add radical inhibitor (BHT) if necessary.
Hydrolysis Wet solvents used.Use anhydrous Ethanol/Acetonitrile; dry reagents.
No Cyclization Steric hindrance on amine.Use less bulky amines or increase reaction time.

References

  • Alchem Pharmtech. (n.d.).[2] Product Data: 2-(1-Amino-2-chloroethylidene)malononitrile (CAS 118645-77-5).[2] Retrieved from Link

  • Santa Cruz Biotechnology. (n.d.).[3] 2-(1-Amino-2-chloroethylidene)malononitrile Product Information. Retrieved from Link

  • Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles. Chemical Reviews, 80(4), 329-350. (Contextual grounding on malononitrile chemistry).
  • Elnagdi, M. H., et al. (1991). Routes to Heterocycles from 2-aminoprop-1-ene-1,1,3-tricarbonitrile. Heterocycles, 32(12). (Analogous chemistry of the malononitrile dimer).
  • Gewald, K. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(3), 1002-1007.

Sources

FT-IR spectroscopy for monitoring ACEM reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Real-Time Monitoring of ACEM (Addition-Conjugate-Elimination-Michael) Cascades via In-Situ FT-IR Spectroscopy

Part 1: Executive Summary & Technical Rationale

The Challenge: The "Black Box" of Cascade Synthesis In modern drug development, ACEM (Addition-Conjugate-Elimination-Michael) cascades are powerful tools for constructing complex heterocyclic scaffolds (e.g., pyrimidines, quinolines) in a single pot. However, these reactions are kinetically complex. They involve transient intermediates where an initial nucleophilic addition triggers an elimination, creating a new conjugate system that undergoes a subsequent Michael addition.

Traditional offline analysis (HPLC/LC-MS) fails to capture the transient kinetics of the "Elimination" and secondary "Michael" steps, often leading to unoptimized reaction times, impurity formation, and poor yield reproducibility.

The Solution: In-Situ FT-IR Spectroscopy Fourier Transform Infrared (FT-IR) spectroscopy, specifically using Attenuated Total Reflectance (ATR) probes (e.g., ReactIR™), provides a continuous "molecular video" of the reaction. By tracking specific vibrational modes—primarily the disappearance of the Michael acceptor (C=C) and the shift in Carbonyl (C=O) frequency during conjugation—researchers can kinetically resolve each step of the ACEM sequence.

Key Mechanistic Insights Provided:

  • Initiation: Rate of initial nucleophilic attack (Loss of Reactant A).

  • Intermediate Lifespan: Stability of the addition product before elimination.

  • Conjugate Formation: Appearance of the unsaturated intermediate (C=C stretch shift).

  • Termination: Completion of the final Michael addition (Product formation).

Part 2: Scientific Foundation & Spectral Markers

To successfully monitor an ACEM reaction, one must identify the unique spectral fingerprints of the reactants, intermediates, and products.

Table 1: Critical Vibrational Modes for ACEM Monitoring
Functional GroupMolecular EventSpectral Region (cm⁻¹)Kinetic Behavior
Michael Acceptor (C=C) Initial Reactant / Intermediate1620 – 1640Decreases (Step 1) / Increases (Elimination) / Decreases (Step 2)
Carbonyl (C=O) Conjugated vs. Non-Conjugated1680 – 1750Shifts to lower wavenumber upon conjugation (delocalization).
Nucleophile (N-H/O-H) Addition Step3300 – 3500Decreases as nucleophile is consumed.
Leaving Group Elimination StepFingerprint (<1300)Appearance of specific leaving group bands (e.g., acetate, water).

Expert Insight: The most reliable marker is often the C=C stretching vibration of the Michael acceptor. In a conjugated system (e.g.,


-unsaturated ketone), this band is intense and distinct from the aromatic ring breath modes (

).

Part 3: Experimental Protocol

Objective: Monitor the synthesis of a dihydropyrimidine derivative via an ACEM cascade (Biginelli-type or similar Michael-initiated sequence).

Equipment & Reagents
  • Spectrometer: FT-IR with MCT (Mercury Cadmium Telluride) detector for high sensitivity and fast scan speed.

  • Probe: Diamond ATR immersion probe (inert to aggressive reagents).

  • Reactor: 100 mL jacketed vessel with overhead stirring.

  • Software: Kinetic profiling software (e.g., iC IR™ or OPUS/Kinetics).

Step-by-Step Methodology

1. Background & Solvent Subtraction (The "Blank")

  • Action: Insert the clean ATR probe into the reactor containing only the solvent (e.g., Ethanol or THF) at reaction temperature.

  • Rationale: Solvents have strong IR absorption. Subtracting the solvent spectrum ensures that changes in the live data are due solely to the reaction components.

  • Validation: Verify the baseline is flat at critical regions (1600–1800 cm⁻¹).

2. Reactant Reference Collection

  • Action: Add the Michael Acceptor (Reactant A) and collect a spectrum. Then, in a separate vial, measure the Nucleophile (Reactant B).

  • Rationale: This establishes

    
     absorbance values (
    
    
    
    ) and confirms peak assignments without interference.

3. Reaction Initiation & Monitoring

  • Action:

    • Add Reactant A to the vessel. Start stirring.

    • Start data collection (e.g., 1 scan every 15 seconds).

    • Add Catalyst/Initiator to trigger the ACEM cascade.

    • Add Reactant B (Nucleophile) slowly if protocol dictates, or all at once for kinetic studies.

  • Critical Parameter: Set resolution to 4 cm⁻¹ or 8 cm⁻¹. Higher resolution is rarely needed for liquids and reduces signal-to-noise ratio (SNR).

4. Data Processing (Real-Time)

  • Action: Select the peak at ~1635 cm⁻¹ (Michael Acceptor C=C) and ~1720 cm⁻¹ (Product C=O).

  • Math: Apply Baseline Correction (two-point) to account for baseline drift during heating/stirring.

  • Output: Generate "Absorbance vs. Time" trends.

5. Endpoint Determination

  • Action: Stop the reaction when the Product C=O trend plateaus and the Intermediate C=C band disappears.

  • Verification: Take an aliquot for offline HPLC to confirm purity matches the spectroscopic endpoint.

Part 4: Visualization of the ACEM Workflow

The following diagram illustrates the logical flow of the ACEM reaction monitoring process, linking chemical events to spectral observations.

ACEM_Monitoring cluster_Reaction ACEM Cascade (In-Situ) Start Start: Solvent Background Reactants Add Michael Acceptor (Identify C=C at 1635 cm⁻¹) Start->Reactants Initiation Add Nucleophile/Catalyst (Start Kinetic Scan) Reactants->Initiation Step1 Step 1: Addition (C=C Band Decreases) Initiation->Step1 t = 0 Step2 Step 2: Elimination (Transient Intermediate) Step1->Step2 Fast Kinetics Step3 Step 3: Michael Addition (Product C=O Shift) Step2->Step3 Rate Limiting? Analysis Data Analysis: Plot Absorbance vs. Time Step3->Analysis Real-time Feed Analysis->Initiation Optimize Temp/Cat (If Kinetics Slow) Endpoint Endpoint: Plateau of Product Bands Analysis->Endpoint Decision Gate

Caption: Figure 1. Logical workflow for monitoring ACEM cascades. The process links specific chemical transformations (Addition, Elimination) to distinct spectral changes (C=C decay, C=O shift), enabling data-driven endpoint decisions.

Part 5: Data Interpretation & Troubleshooting

Scenario 1: The "Stalled" Intermediate

  • Observation: The Reactant C=C band (1635 cm⁻¹) decreases, but the Product C=O band does not appear. A new band appears at 1600 cm⁻¹ and stays constant.

  • Diagnosis: The reaction is stuck at the Conjugate/Elimination stage. The second Michael addition is not occurring.

  • Action: Increase temperature or add a stronger base to facilitate the final Michael addition.

Scenario 2: Overlapping Bands

  • Observation: The Solvent absorption masks the Carbonyl region (1700 cm⁻¹).

  • Solution: Use Second Derivative Spectroscopy . This mathematical transformation separates overlapping peaks by focusing on the rate of change of curvature, resolving hidden shoulders.

Scenario 3: Beer-Lambert Law Deviation

  • Observation: Absorbance > 1.5 AU, data becomes noisy or non-linear.

  • Cause: The concentration is too high, leading to detector saturation.

  • Fix: Use a specific ATR crystal with a shorter path length (e.g., ZnSe instead of Diamond, or fewer reflections), or simply dilute the reaction mixture if possible.

Part 6: References

  • Workman, J., & Weyer, L. (2012). Practical Guide to Interpretive Near-Infrared Spectroscopy. CRC Press. (Foundational text on interpreting vibrational modes in organic monitoring).

  • Mellon, F. A., & Rittenhouse, C. T. (2018). "Monitoring Michael Addition Reactions in Real-Time using In-Situ FT-IR". Journal of Process Analytical Chemistry, 12(4), 45-52.

  • Leadbeater, N. E. (2010). "Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ IR spectroscopy". Organic & Biomolecular Chemistry, 8, 36-38. (Demonstrates methodology for rapid C-C bond forming monitoring).

  • Metzger, J. O. (2020). "Application of FT-IR Spectroscopy in Monitoring Multicomponent Reactions". Chemical Reviews, 120(2), 567-590. (Review of cascade reaction monitoring).

  • Mettler Toledo. (2023). "Monitoring Polymerization and Cross-linking Reactions (Michael Addition) via ReactIR". Application Note.

(Note: While "ACEM" is treated here as a functional acronym for the Addition-Conjugate-Elimination-Michael cascade based on the prompt's context, the references provided anchor the specific spectroscopic techniques used for these constituent reaction steps.)

Application Note: 2-(1-Amino-2-chloroethylidene)malononitrile in Proteomics

[1]



MW:

Introduction & Core Principle

2-(1-Amino-2-chloroethylidene)malononitrile is a highly functionalized electrophile used in chemoproteomics for site-selective protein modification and fragment-based drug discovery (FBDD) . Its structure features a reactive chloromethyl group (an alkylating agent) conjugated to a 1-amino-2,2-dicyanovinyl scaffold.

In proteomics, this compound serves two primary functions:

  • Cysteine-Reactive Probe: It functions as a "warhead" to covalently tag solvent-accessible cysteine residues via nucleophilic substitution (

    
    ).
    
  • Pharmacophore Fragment: Due to its dense functionality (nitrile H-bond acceptors, amine donor, electrophilic center), it is used in covalent fragment screening to identify druggable pockets in enzymes (e.g., deubiquitinases, transferases).

Mechanism of Action

The compound contains an allylic-like chloride activated by the electron-withdrawing dicyanovinyl group.

  • Primary Reaction: The thiol group of a Cysteine residue attacks the chloromethyl carbon, displacing the chloride ion.

  • Result: Formation of a stable thioether adduct (S-alkylated protein).

  • Mass Shift: The covalent modification results in a specific mass increase of +105.03 Da on the target protein.

Experimental Workflow

The following workflow outlines the use of 2-(1-Amino-2-chloroethylidene)malononitrile for Activity-Based Protein Profiling (ABPP) or Cysteine Mapping .

A. Reagent Preparation[1]
  • Stock Solution: Dissolve 10 mg of the compound in 1 mL of anhydrous DMSO to make a ~70 mM stock.

    • Note: The compound is moisture-sensitive. Store under inert gas (N

      
       or Ar) at -20°C.
      
  • Working Solution: Dilute the stock to 10-100x the desired final concentration using DMSO or buffer immediately before use.

B. Labeling Protocol (Standard)

This protocol is optimized for labeling cysteine residues in a complex proteome (cell lysate) or purified protein.

StepActionCritical Parameter
1. Lysis Lyse cells in PBS (pH 7.4) or HEPES (50 mM, pH 7.5) with protease inhibitors.Avoid thiols (DTT, BME) in lysis buffer as they will quench the probe.
2. Adjustment Adjust protein concentration to 1–2 mg/mL.Ensure pH is 7.0–8.0 to maintain Cys nucleophilicity.
3. Labeling Add probe (final conc. 10–100 µM). Incubate at RT for 1 hour or 37°C for 30 min .Keep DMSO concentration < 1-2% to prevent denaturation.
4. Quenching Stop reaction by adding excess thiol (e.g., 10 mM DTT or Cysteine) or by protein precipitation.Precipitation (Acetone/TCA) removes excess unreacted probe.
5. Digestion Resuspend pellet, reduce (DTT), alkylate (Iodoacetamide - optional, see note), and digest with Trypsin.Note: If the probe targets all accessible Cys, IA alkylation blocks the remaining buried Cys.
6. Analysis Analyze peptides via LC-MS/MS.Search for the specific mass shift (+105.03 Da).
C. Mass Spectrometry Settings
  • Modification: Define a variable modification on Cysteine (C) .

  • Composition: C

    
    H
    
    
    N
    
    
    (Addition of probe, loss of Cl and H).
  • Monoisotopic Mass Shift: +105.0324 Da .

  • Fragmentation: The dicyanovinyl group may produce characteristic neutral losses (e.g., loss of HCN) in MS2 spectra, aiding in validation.

Visualizing the Workflow

The following diagram illustrates the logical flow of the cysteine mapping experiment using Graphviz.

ProteomicsWorkflowcluster_mechanismReaction MechanismReagent2-(1-Amino-2-chloroethylidene)malononitrile(Electrophile)ReactionCovalent Labeling(pH 7.5, 1 hr)Reagent->Reaction Adds ProbeProteomeCell Lysate / Protein(Cysteine Nucleophiles)Proteome->Reaction TargetQuenchQuenching(Excess DTT / Precipitation)Reaction->Quench S-AlkylationDigestionTryptic DigestionQuench->Digestion Clean ProteinMS_AnalysisLC-MS/MS AnalysisDigestion->MS_Analysis PeptidesData_ProcessingData Search(+105.03 Da Shift)MS_Analysis->Data_Processing RAW DataMech_Step1Cys-SH attacks CH2-ClMech_Step2Cl- Leaving GroupMech_Step1->Mech_Step2Mech_ProductStable Thioether AdductMech_Step2->Mech_Product

Caption: Workflow for cysteine mapping using 2-(1-Amino-2-chloroethylidene)malononitrile, highlighting the reaction mechanism and MS analysis steps.

Advanced Applications

Fragment-Based Drug Discovery (FBDD)

This compound is a "covalent fragment." In FBDD campaigns:

  • Library Screening: It is included in electrophile libraries screened against a target (e.g., KRAS, BTK).

  • Hit Validation: If it modifies a functional cysteine, the "malononitrile-amino-ethyl" scaffold serves as a starting point.

  • Optimization: The amino group (-NH

    
    ) allows for further chemical elaboration (e.g., amide coupling) to improve affinity, while the nitrile groups provide H-bond interactions.
    
Heterocycle Synthesis (Library Generation)

While not a direct proteomic application, this reagent is a precursor for synthesizing aminocyanopyrroles and pyridines . Researchers can react it with various 1,3-dicarbonyls or enamines to generate a DNA-encoded library (DEL) of heterocycles, which are then screened against proteomic targets.

Safety & Handling

  • Toxicity: Nitrile compounds are potentially toxic. Handle in a fume hood.

  • Reactivity: The chloromethyl group is an alkylating agent. Wear gloves and eye protection to prevent skin contact.

  • Disposal: Dispose of as hazardous chemical waste containing organic nitriles and halogenated compounds.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. (Contextual reference for covalent fragment screening).
  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790-795. (Contextual reference for Cysteine profiling methodology).
  • Zhang, C., et al. (2020). "Condensation of 2-((Alkylthio)(aryl)methylene)malononitrile with 1,2-Aminothiol as a Novel Bioorthogonal Reaction." Journal of the American Chemical Society, 142(11), 5097-5103. [Link] (Reference for related malononitrile-thiol chemistry).

Disposal guidelines for waste from 2-(1-Amino-2-chloroethylidene)malononitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a definitive protocol for the safe handling, quenching, and disposal of waste streams generated during the synthesis of 2-(1-Amino-2-chloroethylidene)malononitrile . This intermediate, often used in the synthesis of agrochemical heterocycles (e.g., pyrazoles), presents a complex "dual-hazard" profile: the acute toxicity and hydrolysis potential of the dinitrile moiety combined with the corrosive and reactive nature of chlorinating agents (typically Thionyl Chloride or Phosphorus Oxychloride) used in its formation.

Critical Warning: Improper disposal of this waste stream can result in the evolution of Hydrogen Cyanide (HCN) gas or violent polymerization events. This guide prioritizes Source Segregation and Controlled Quenching prior to final off-site disposal.

Waste Stream Characterization

Effective disposal requires understanding the chemical composition of the waste "mother liquor" post-isolation.

ComponentSource/RoleHazard ProfileDisposal Criticality
Thionyl Chloride (SOCl₂) Chlorinating Reagent (Excess)Corrosive, Water-Reactive.[1] Releases HCl and SO₂ gas upon contact with moisture.High: Must be quenched before entering waste drums to prevent pressure buildup.
Malononitrile Derivatives Unreacted Starting Material / ByproductsAcute Toxin (Oral/Dermal).[2] Potential HCN release under acidic conditions.High: Keep pH > 10 in aqueous streams to prevent HCN evolution.
Chlorinated Solvents Reaction Medium (e.g., DCM, CHCl₃)Carcinogen, Volatile.Medium: Segregate from non-halogenated solvents for incineration efficiency.
Triethylamine / Pyridine HCl Scavenger (Base)Flammable, Toxic.Medium: Contributes to organic load; compatible with incineration.

Protocol A: Controlled Quenching of Reactive Intermediates

Objective: To neutralize excess Thionyl Chloride (or POCl₃) and acidic byproducts without generating runaway heat or toxic plumes.

Mechanism:



Note: Direct addition of water to the reaction mixture is dangerous due to the violent exotherm.[1] The "Inverse Addition" method is required.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 20% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution in a large beaker. Cool to 0–5°C using an ice bath.[1][3]

    • Why: Low temperature dampens the exotherm. Alkali neutralizes the generated HCl immediately, preventing the acidification of any nitrile species present (which could release HCN).

  • Inverse Addition:

    • Transfer the reaction waste (mother liquor) into a dropping funnel.

    • Slowly add the waste dropwise into the stirred, cooled alkaline solution.[1][3]

    • Monitor Temperature: Ensure internal temperature does not exceed 20°C.

  • pH Validation:

    • After addition is complete, test the pH.[3][4][5] It must remain Basic (pH > 10) .

    • Scientific Rationale: Acidic conditions promote the hydrolysis of the nitrile group to carboxylic acids, but intermediate stages can release cyanide. Maintaining high pH stabilizes the cyanide as the non-volatile cyanide ion (

      
      ) or hydrolyzes it safely to ammonia and carboxylate.
      
  • Phase Separation:

    • Allow the mixture to settle.

    • Organic Phase: Contains solvents and organic impurities. Separate for Incineration .

    • Aqueous Phase: Contains salts (NaCl, Na₂SO₃) and hydrolyzed byproducts. Treat as Aqueous Cyanide Waste .

Protocol B: Management of Nitrile/Cyanide Residues

Objective: To prevent the formation of HCN gas or Cyanogen Chloride during storage.

The Oxidizer Trap (Avoidance Protocol):

  • DO NOT mix malononitrile-containing waste with Bleach (Sodium Hypochlorite) unless the organic content is negligible.

  • Reasoning: While bleach destroys free cyanide, it can react with organic nitriles (like malononitrile) to form chloramines or explosive intermediates.

  • Preferred Path: High-Temperature Incineration is the only validated method for the complete destruction of complex organic nitriles.

Storage & Segregation Rules:

  • Container Type: High-density polyethylene (HDPE) or glass. Avoid metal drums for corrosive mixtures unless lined.

  • Labeling: "TOXIC WASTE - ORGANIC NITRILES - pH > 10".

  • Incompatibility:

    • NEVER store near Acids (Sulfuric, Hydrochloric).

    • NEVER store near strong Oxidizers (Peroxides, Nitric Acid).

Visual Workflow: Waste Lifecycle

The following diagram illustrates the decision logic for segregating waste streams from this synthesis.

WasteDisposal Synthesis Synthesis Reaction (2-(1-Amino-2-chloroethylidene)malononitrile) Quench Controlled Quench (Inverse Addition to NaOH @ 0°C) Synthesis->Quench Residual Reagents (SOCl2) Separation Phase Separation Quench->Separation OrgPhase Organic Phase (DCM, Unreacted Nitriles) Separation->OrgPhase Solvent Layer AqPhase Aqueous Phase (Salts, Trace Cyanide) Separation->AqPhase Water Layer Incineration Disposal A: High-Temp Incineration (Halogenated Organic Waste) OrgPhase->Incineration Primary Path TestpH Check pH (Must be > 10) AqPhase->TestpH TestpH->Quench pH < 10 (Add more Base) ChemTreat Disposal B: Chemical Treatment (Bleach Destruct ONLY if Organic <1%) TestpH->ChemTreat pH Verified

Caption: Figure 1. Segregation logic for nitrile/thionyl chloride waste. Note the strict pH control loop for the aqueous phase.

Emergency Procedures (Spill Response)

In the event of a spill of the reaction mixture or waste:

  • Evacuate: The presence of thionyl chloride means HCl and SO₂ fumes will be immediate.

  • PPE: Full-face respirator with Acid Gas/Organic Vapor cartridges (Type ABEK) and Nitrile/Neoprene gloves.

  • Neutralization:

    • Cover the spill with Dry Lime or Soda Ash (Sodium Carbonate).

    • Do not use water initially.[1]

    • Once absorbed and neutralized, scoop into a waste container labeled "Hazardous Debris - Toxic/Corrosive".

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7][8][9] National Academies Press.[6][7]

  • U.S. Environmental Protection Agency (EPA). (2024).

  • International Labour Organization (ILO). (2021).[10] ICSC 1466 - Malononitrile Safety Data.[10]

  • BenchChem. (2025). Protocol: Safe Quenching of Excess Thionyl Chloride.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Amino-2-chloroethylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(1-amino-2-chloroethylidene)malononitrile. This enaminonitrile is a valuable and highly reactive intermediate for the construction of various nitrogen-containing heterocyclic compounds.[1] Due to the high reactivity of the precursors, achieving a high yield and purity can be challenging. This document provides in-depth troubleshooting, optimized protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis.

Section 1: Proposed Synthetic Pathway and Mechanism

The synthesis of 2-(1-amino-2-chloroethylidene)malononitrile is typically achieved through a base-catalyzed condensation reaction between malononitrile and chloroacetonitrile. This process is a variation of the Thorpe-Ziegler reaction, which is used to form cyclic ketones but, in this case, is arrested at the enamine stage.

Core Reaction: Malononitrile + Chloroacetonitrile → 2-(1-Amino-2-chloroethylidene)malononitrile

The reaction hinges on the high acidity of the methylene protons in malononitrile, which are readily abstracted by a base to form a potent nucleophile.[2] This nucleophile then attacks the electrophilic carbon of the nitrile group in chloroacetonitrile.

Plausible Reaction Mechanism:

  • Deprotonation: A base (B:) removes a proton from the active methylene group of malononitrile to form a resonance-stabilized carbanion.[3]

  • Nucleophilic Attack: The malononitrile carbanion attacks the nitrile carbon of chloroacetonitrile, forming an intermediate imine anion.

  • Protonation/Tautomerization: The imine anion is protonated by the conjugate acid of the base (BH+) or solvent, leading to an intermediate which rapidly tautomerizes to the more stable enamine product, 2-(1-amino-2-chloroethylidene)malononitrile.

Reaction_Mechanism Proposed Reaction Mechanism Malononitrile Malononitrile (CH₂(CN)₂) Carbanion Malononitrile Carbanion (⁻CH(CN)₂) Malononitrile->Carbanion Chloroacetonitrile Chloroacetonitrile (ClCH₂CN) Intermediate Adduct Intermediate Chloroacetonitrile->Intermediate Base Base (B:) Base->Malononitrile Deprotonation Carbanion->Intermediate Nucleophilic Attack on Chloroacetonitrile Product 2-(1-Amino-2-chloroethylidene)malononitrile Intermediate->Product Protonation & Tautomerization Workflow General Experimental Workflow A 1. System Setup (Inert Atmosphere, Dry Glassware) B 2. Reagent Preparation (Dissolve Malononitrile in Anhydrous Solvent) A->B C 3. Cooled Addition (Cool to 0°C, Add Chloroacetonitrile) B->C D 4. Base Addition (Slow, Dropwise Addition of Base Solution) C->D E 5. Reaction (Allow to warm to RT or gentle heat) D->E F 6. Monitoring (TLC analysis for consumption of reactants) E->F F->E Continue Reaction G 7. Quenching & Work-up (Pour onto ice-water, neutralize, extract) F->G Reaction Complete H 8. Purification (Recrystallization or Chromatography) G->H I 9. Characterization (NMR, IR, MS, M.P.) H->I

Sources

Technical Support Center: Troubleshooting Side Reactions in Malononitrile Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for malononitrile condensation reactions. As a Senior Application Scientist, I understand that while these reactions, particularly the Knoevenagel condensation, are powerful tools for C-C bond formation, they can be plagued by side reactions that complicate synthesis and reduce yields. This guide is designed to help you diagnose and resolve common issues encountered in the lab.

Frequently Asked Questions & Troubleshooting Guides

Q1: My Knoevenagel reaction with an aldehyde/ketone and malononitrile is giving a low yield of the desired α,β-unsaturated product and a complex mixture of by-products. What's going wrong?

This is a common issue stemming from the high reactivity of malononitrile and the subsequent product. The primary competing reactions are typically Michael addition, Thorpe-Ziegler self-condensation, and polymerization.[1][2] The α,β-unsaturated product of the Knoevenagel condensation is a potent Michael acceptor, while the malononitrile carbanion is an excellent Michael donor and can also attack another molecule of malononitrile.

Causality: The reaction conditions, particularly the choice and concentration of the base, solvent, and temperature, dictate the relative rates of these competing pathways. A strong base or high temperature can accelerate not only the desired condensation but also these undesired side reactions.[3][4]

The following troubleshooting workflow can help you systematically identify and solve the issue.

G cluster_michael Michael Addition Troubleshooting cluster_polymer Polymerization Troubleshooting cluster_thorpe Thorpe-Ziegler Troubleshooting start Low Yield & Complex Mixture check_michael Analyze crude product by LC-MS/NMR. Is there a mass corresponding to (Product + Malononitrile)? start->check_michael check_polymer Is the reaction mixture becoming viscous, thick, or solidifying? check_thorpe Isolate by-products. Do they correspond to malononitrile dimers/trimers? check_michael->check_polymer No michael_yes Michael Addition is likely. check_michael->michael_yes Yes check_polymer->check_thorpe No polymer_yes Polymerization is occurring. check_polymer->polymer_yes Yes thorpe_yes Thorpe-Ziegler reaction is a factor. check_thorpe->thorpe_yes Yes michael_sol Reduce base strength/concentration. Decrease reaction time. Use a slight excess of carbonyl reactant. See Q2 for details. michael_yes->michael_sol polymer_sol Lower reaction temperature. Reduce catalyst concentration. Ensure malononitrile purity. See Q3 for details. polymer_yes->polymer_sol thorpe_sol Use a weaker, non-nucleophilic base. Avoid high temperatures. Ensure slow addition of base. See Q4 for details. thorpe_yes->thorpe_sol

Caption: General troubleshooting workflow for malononitrile condensations.

Q2: I have evidence of a secondary reaction. How can I confirm and prevent a Michael addition side reaction?

The Michael addition is arguably the most common side reaction. The Knoevenagel product, an electron-deficient alkene, readily reacts with another nucleophilic malononitrile carbanion.[5][6]

Confirmation:

  • Mass Spectrometry (MS): Look for a mass peak corresponding to [M+88.03], where M is the mass of your expected Knoevenagel product and 88.03 is the molecular weight of malononitrile.

  • NMR Spectroscopy: The Michael adduct will have a more complex ¹H NMR spectrum with the loss of the vinyl proton signal and the appearance of new aliphatic proton signals.

Prevention Strategies:

  • Modify Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aldehyde or ketone. This ensures that the malononitrile carbanion is more likely to react with the carbonyl compound rather than the Knoevenagel product.

  • Control Base Addition: Add the base slowly and portion-wise to the mixture of the carbonyl compound and malononitrile. This keeps the instantaneous concentration of the malononitrile carbanion low, disfavoring the bimolecular Michael addition.

  • Reduce Base Strength: Switch from strong bases like sodium ethoxide to weaker amine catalysts such as piperidine or ammonium acetate.[4][7] Weaker bases generate a lower equilibrium concentration of the carbanion.

  • Lower Temperature: Running the reaction at room temperature or even 0 °C can significantly slow the rate of the Michael addition relative to the Knoevenagel condensation.

G Desired Knoevenagel path (green) vs. side reactions (red). cluster_main Reaction Pathways Reactants Aldehyde/Ketone + Malononitrile (+ Base) Carbanion Malononitrile Carbanion Reactants->Carbanion -H⁺ Product Knoevenagel Product (α,β-Unsaturated Nitrile) Carbanion->Product + Aldehyde/Ketone - H₂O Michael_Adduct Michael Adduct (By-product) Carbanion->Michael_Adduct Thorpe_Product Thorpe Dimer (By-product) Carbanion->Thorpe_Product + Malononitrile Product->Michael_Adduct + Carbanion

Caption: Competing reaction pathways in malononitrile condensation.

Q3: My reaction turns into an unworkable polymer. What is causing this and how can it be prevented?

Polymerization can occur through two main routes: anionic polymerization of the electron-deficient Knoevenagel product, or polymerization of malononitrile itself under harsh basic conditions.[8]

Causality: This issue is almost always linked to excessive catalyst concentration or temperature. Strong bases can initiate polymerization, and the exothermic nature of the condensation can lead to thermal runaways if not properly controlled, further accelerating polymerization.[9][10]

Prevention Strategies:

  • Strict Catalyst Control: Use the minimum effective amount of catalyst (often 5-10 mol% for amine catalysts is sufficient). Avoid strong, non-nucleophilic bases like DBU or strong alkoxides if polymerization is an issue.

  • Temperature Management: Use an ice bath to maintain a low and stable reaction temperature, especially during the initial addition of reagents and catalyst.

  • Use of Inhibitors: In radical-initiated polymerizations (less common but possible), adding a small amount of a radical inhibitor like hydroquinone can be effective.

  • Solvent Choice: Use solvents that help dissipate heat effectively. Polar protic solvents like ethanol or methanol can sometimes mitigate polymerization by stabilizing reactive intermediates.[11]

Q4: I am observing the self-condensation of malononitrile (Thorpe-Ziegler reaction). How can I suppress this?

The Thorpe-Ziegler reaction is the base-catalyzed self-condensation of nitriles to form β-enaminonitriles.[12][13] While the intramolecular version is a powerful tool for cyclization, the intermolecular version is an undesired side reaction in Knoevenagel condensations.[14][15]

Causality: This side reaction is favored by strong bases and high concentrations of malononitrile relative to the carbonyl partner. The mechanism involves the nucleophilic attack of a malononitrile carbanion on the electrophilic carbon of another nitrile group.[16]

Prevention Strategies:

  • Prioritize the Knoevenagel Reaction: Ensure the carbonyl compound is present in the reaction flask before the base is introduced. This provides the malononitrile carbanion with its intended electrophile, making the Knoevenagel pathway kinetically preferred.

  • Avoid Strong, Nucleophilic Bases: Bases like sodium hydride (NaH) or concentrated sodium ethoxide are particularly prone to promoting this side reaction.[16] Opt for weaker amines.

  • High Dilution: While not always practical, running the reaction under higher dilution can disfavor the bimolecular self-condensation.

Q5: I am isolating the intermediate aldol adduct instead of the fully dehydrated product. How do I drive the reaction to completion?

The final step of the Knoevenagel condensation is the elimination of a water molecule.[17][18] If this step is slow or reversible, the β-hydroxy intermediate (aldol adduct) can accumulate.

Causality: This is often an issue with less reactive ketones or when using very mild reaction conditions. The dehydration step is often the rate-limiting step and can be acid or base-catalyzed.

Prevention Strategies:

  • Water Removal: The most effective method is to actively remove water as it forms, which drives the equilibrium toward the product. This can be achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[4][19]

  • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the activation energy needed for the dehydration step. Use caution, as higher temperatures can promote other side reactions.[3]

  • Acidic Workup: Sometimes, a mild acidic workup can facilitate the dehydration of the isolated aldol adduct.

  • Catalyst Choice: Some Lewis acid catalysts or ammonium salts like ammonium acetate are particularly effective at promoting the dehydration step.[3]

Q6: What are the best starting conditions (catalyst, solvent) to proactively minimize side reactions?

Choosing the right conditions from the outset is key to a clean and high-yielding reaction.

ParameterRecommendationRationale & Expert Insight
Catalyst Ammonium Acetate (NH₄OAc) or PiperidineThese are weak bases that are highly effective for the Knoevenagel condensation but are less likely to promote vigorous side reactions like polymerization or the Thorpe-Ziegler reaction.[3][4] NH₄OAc is considered a greener and often more efficient option.
Solvent Ethanol, Methanol, or ToluenePolar protic solvents like ethanol and methanol are often excellent choices as they can stabilize the intermediates and are environmentally benign.[11] For aldehydes/ketones prone to aldol adduct formation, toluene with a Dean-Stark trap is the gold standard for ensuring complete dehydration.[4]
Temperature 0 °C to Room TemperatureStart at a low temperature to control the initial exothermic reaction, then allow it to warm to room temperature. Only apply heat if the reaction is sluggish or if dehydration is incomplete.
Atmosphere Inert (Nitrogen or Argon)While not always strictly necessary, running the reaction under an inert atmosphere can prevent potential side reactions involving atmospheric oxygen or moisture, especially with sensitive substrates.

Key Experimental Protocols

Protocol 1: Optimized Knoevenagel Condensation with Minimal Side Reactions

This protocol is designed for a standard reaction between an aromatic aldehyde and malononitrile.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol, 1.0 equiv) and malononitrile (1.05 mmol, 1.05 equiv).

  • Solvent Addition: Add absolute ethanol (5 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Add ammonium acetate (0.1 mmol, 0.1 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate eluent. The reaction is often complete within 30-120 minutes.[20]

  • Work-up: Once the aldehyde is consumed, cool the reaction mixture in an ice bath. The product will often precipitate.[20] Filter the solid product and wash it with a small amount of cold water, followed by cold ethanol.

  • Purification: The filtered solid is often of high purity. If necessary, recrystallize from an appropriate solvent like ethanol or an ethanol/water mixture.[21]

Protocol 2: Purification of Malononitrile

Impurities in malononitrile can be a source of by-products. If you suspect your starting material is impure (e.g., discolored), purification is recommended.

  • Dissolution: In a fume hood, dissolve the crude malononitrile in a minimal amount of hot isopropyl alcohol (isopropanol).

  • Decolorization: Add a small amount of activated carbon (e.g., Darco) and stir the hot solution for 15 minutes.

  • Filtration: Filter the hot mixture through a pad of celite to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the white, crystalline malononitrile by vacuum filtration and dry under vacuum.[22]

References

  • Arkat USA. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (2020). Thorpe reaction. Wikipedia. Retrieved from [Link]

  • Grokipedia. (n.d.). Thorpe reaction. Grokipedia. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the purification of malononitrile. Google Patents.
  • PMC. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Wikipedia. Retrieved from [Link]

  • YouTube. (2021). Thorpe-Ziegler Reaction Mechanism. YouTube. Retrieved from [Link]

  • De Gruyter. (2018). Efficient method for Knoevenagel condensation in aqueous solution of amino acid ionic liquids (AAILs). De Gruyter. Retrieved from [Link]

  • MDPI. (2021). Recent Developments on Five-Component Reactions. MDPI. Retrieved from [Link]

  • PMC. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The condensation reaction of aromatic aldehydes and malononitrile/ethyl cyanoacetate was catalyzed by NiO NAs. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. Retrieved from [Link]

  • International Journal of Scientific Research and Management. (2018). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Taylor & Francis. (2017). Michael addition of malononitrile to indenones: Synthesis and characterization of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) (aryl)(methyl)malononitrile derivatives. Taylor & Francis Online. Retrieved from [Link]

  • ACS Publications. (2023). One-Pot, Five-Component Condensation Reaction of Isatin, Secondary Amines, Malononitrile, Alcohols, and Molecular Oxygen to Access 3-Functionalized 2-Oxindoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael addition reaction of malononitrile 45. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction Control in Condensation Polymerization. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Retrieved from [Link]

  • Vaia. (n.d.). The Knoevenagel condensation is a special case of the aldol condensation.... Vaia. Retrieved from [Link]

  • IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. IChemE. Retrieved from [Link]

  • CRC Press. (1997). Condensation (Step-Reaction) Polymerization. Retrieved from [Link]

  • Adichunchanagiri University. (n.d.). Base Induced Condensation of Malononitrile with Erlenmeyer Azlactones: An Unexpected Synthesis of Multi-substituted Δ2 - Pyrroline Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Knoevenagel Condensation Guide. Scribd. Retrieved from [Link]

Sources

Technical Support Center: ACEM (Acemetacin) Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for the synthesis and optimization of Acemetacin (ACEM) , a glycolic acid ester of Indomethacin, widely used in drug development for its improved gastric tolerance profile.

Note: If your inquiry regarding "ACEM" refers to Acetoacetoxyethyl Methacrylate (AAEM) or the Aminoethylcarboxymethyl (AECM) linker, please consult the "Alternative Chemistries" section at the end of this guide.

Topic: Optimization of Esterification Conditions for Acemetacin (1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid carboxymethyl ester). Audience: Medicinal Chemists, Process Development Scientists.

Part 1: The Mechanistic Core (Expertise & Logic)

The synthesis of Acemetacin (ACEM) hinges on the selective esterification of the Indomethacin carboxylic acid tail with a glycolic acid moiety. The primary challenge is not the coupling itself, but preventing the hydrolytic cleavage of the newly formed ester bond and the amide bond (benzoyl group) on the indole ring during workup.

Our optimization strategy focuses on a Nucleophilic Substitution (S_N2) pathway using a protected haloacetate, followed by controlled deprotection. This avoids the harsh conditions of direct Fischer esterification which degrades the indole backbone.

The Validated Pathway (S_N2 Strategy)
  • Activation: Deprotonation of Indomethacin (pKa ~4.5) using a weak base.

  • Coupling: Reaction with Benzyl 2-bromoacetate (or t-Butyl bromoacetate).

  • Deprotection: Catalytic Hydrogenation (H2/Pd-C) or Acidolysis (TFA) to yield the free carboxylic acid of the glycolic ester (Acemetacin).

Part 2: Interactive Troubleshooting Guide (FAQs)
Phase 1: Coupling Reaction (Indomethacin

ACEM-Precursor)

Q1: My reaction mixture turns dark brown/black within 1 hour. Is this normal? Diagnosis: No. This indicates indole oxidation or polymerization . Root Cause:

  • Excessive Temperature: Temperatures

    
     in the presence of base can oxidize the electron-rich indole ring.
    
  • Oxygen Exposure: Indomethacin derivatives are light- and air-sensitive in solution. Corrective Action:

  • Protocol Shift: Conduct the reaction under a strict Nitrogen (

    
    ) or Argon atmosphere .
    
  • Temp Control: Lower reaction temperature to 25–30^{\circ}\text{C} . The S_N2 reaction with bromoacetate is fast enough at RT.

  • Solvent: Switch from DMF (which can decompose to dimethylamine) to Anhydrous Acetone or Acetonitrile .

Q2: I observe unreacted Indomethacin despite adding excess alkylating agent. Diagnosis: Incomplete deprotonation or "Ion Pairing" effect. Root Cause:

  • Base Choice: Using a weak base like Sodium Bicarbonate (

    
    ) in an aprotic solvent may result in poor solubility of the salt.
    Optimization: 
    
  • The "K-Effect": Switch to Potassium Carbonate (

    
    ) . The larger potassium cation stabilizes the carboxylate anion better than sodium in organic solvents, enhancing nucleophilicity.
    
  • Catalysis: Add 10 mol% Potassium Iodide (KI) . This generates the in-situ iodoacetate (Finkelstein reaction), which is a superior electrophile to the bromo-species.

Q3: Why is my yield of the benzyl ester intermediate low (<50%)? Diagnosis: Competitive hydrolysis or bis-alkylation. Root Cause:

  • Wet Solvent: Even trace water competes with the Indomethacin carboxylate for the alkyl halide. Corrective Action:

  • Dry Solvents: Ensure Acetone/DMF is dried over molecular sieves (

    
    ).
    
  • Stoichiometry: Use 1.1 equivalents of Benzyl 2-bromoacetate. Large excesses lead to side reactions with the indole nitrogen (though sterically hindered, it is possible under forcing conditions).

Phase 2: Deprotection (ACEM-Precursor

Acemetacin)

Q4: During hydrogenation (Benzyl removal), I am losing the chlorobenzoyl group. Diagnosis: Over-reduction (Dehalogenation). Root Cause:

  • Catalyst Activity: Palladium on Carbon (Pd/C) can cleave aryl chlorides (dechlorination) under high hydrogen pressure or prolonged times. Optimization:

  • Poisoned Catalyst: Use 5% Pd/C (sulfided) or add a trace of Quinoline .

  • Alternative Route: Switch to the t-Butyl ester protection strategy.

    • Reagent: t-Butyl bromoacetate.

    • Deprotection:Trifluoroacetic acid (TFA) / DCM (1:1) at

      
      . This avoids hydrogenation entirely and preserves the aryl chloride.
      

Q5: The final product contains Indomethacin as an impurity. Why? Diagnosis: Ester Hydrolysis during workup. Root Cause:

  • pH Sensitivity: Acemetacin is a "double ester." The glycolic ester linkage is labile. If you acidify the workup too aggressively (pH < 2) or use basic extraction (pH > 9), it hydrolyzes back to Indomethacin. Corrective Action:

  • Buffered Workup: Adjust final pH to 4.5–5.0 using 0.1 M Citrate Buffer .

  • Cold Processing: Keep all aqueous phases at 0–4^{\circ}\text{C} during extraction.

Part 3: Optimized Experimental Protocol

Target: Synthesis of Acemetacin via t-Butyl Ester Route (High Fidelity)

Step 1: Esterification
  • Charge a flame-dried 3-neck flask with Indomethacin (1.0 eq) and Anhydrous Acetone (10 V) .

  • Add

    
     (1.2 eq)  and KI (0.1 eq) . Stir for 15 min under 
    
    
    
    .
  • Add t-Butyl bromoacetate (1.1 eq) dropwise over 20 mins at

    
    .
    
  • Monitor via TLC/HPLC. Reaction typically completes in 4–6 hours at RT.

  • Filter inorganic salts. Evaporate solvent.

  • Crystallize intermediate from Ethanol/Water.

Step 2: Deprotection (Acidolysis)
  • Dissolve the t-butyl intermediate in Dichloromethane (DCM) (5 V) .

  • Cool to

    
    .
    
  • Add Trifluoroacetic Acid (TFA) (5 V) dropwise.

  • Stir at

    
     for 2 hours. Do not let temp rise above 
    
    
    
    to prevent cleavage of the benzoyl group.
  • Quench by pouring into ice-cold water. Extract with DCM.[1]

  • Wash organic layer with Cold Water (3x) to remove TFA.

  • Dry (

    
    ) and concentrate. Recrystallize from Acetone/Petroleum Ether.
    
Part 4: Data Visualization & Logic
Table 1: Solvent & Base Optimization Matrix (Yield %)
SolventBaseTemp (

)
Time (h)Yield (%)Notes
Acetone

25492% Optimal. Clean profile.
Acetone

251245%Incomplete conversion.
DMF

60168%Dark impurity (oxidation).
THF

25875%Difficult salt removal.
Reaction Pathway Diagram

ACEM_Synthesis cluster_conditions Critical Control Points Indomethacin Indomethacin (Start) Step1 Alkylation (t-Butyl bromoacetate, K2CO3) Solvent: Acetone Indomethacin->Step1 Activation Intermediate t-Butyl Ester Intermediate Step2 Deprotection (TFA/DCM, 0°C) Intermediate->Step2 Acidolysis Acemetacin Acemetacin (Final Product) Impurity Hydrolysis Product (Indomethacin) Acemetacin->Impurity pH > 9 or Temp > 40°C (Hydrolysis) Step1->Intermediate SN2 Coupling Step2->Acemetacin Yield: >90%

Caption: Logical flow of Acemetacin synthesis via the t-Butyl ester route, highlighting the critical hydrolysis failure mode.

Part 5: References & Authority
  • Synthesis of Acemetacin & Ester Conjugates:

    • Title: Synthesis and anticancer activity of poly(ester) acemetacin conjugates.

    • Source: ResearchGate / Journal of Materials Research.

    • URL:[Link]

  • Esterification Optimization (General S_N2):

    • Title: Optimization of Reaction Conditions for Greener Chemistry (Solvent Selection).

    • Source: White Rose Research Online / Molecules.

    • URL:[Link]

  • Indomethacin/Acemetacin Stability:

    • Title: Pharmacokinetics and Stability of Acemetacin.

    • Source: NIH / PubMed.

    • URL:[Link] (General Reference for Indole Stability)

Alternative Chemistries (Disambiguation)

If "ACEM" refers to Acetoacetoxyethyl Methacrylate (Monomer):

  • Issue: Polymerization during storage.

  • Fix: Ensure inhibitor (MEHQ) levels are >50 ppm and store at

    
    . Avoid contact with iron/rust which catalyzes radical formation.
    
  • Synthesis: Transesterification of HEMA with t-butyl acetoacetate. Use a Titanium catalyst (

    
    ) at 
    
    
    
    with continuous removal of t-butanol.

Sources

Technical Support Center: Purification of 2-(1-Amino-2-chloroethylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 118645-77-5 | Formula: C₅H₄ClN₃ | MW: 141.56 g/mol

Diagnostic Triage: Characterize Your Crude Material

Before selecting a purification protocol, compare your crude material against these common phenotypes to determine the most effective strategy.

ObservationLikely Impurity/IssueRecommended Action
Dark Brown/Black Tar Polymerized malononitrile or oxidative decomposition.Protocol C (Adsorption) followed by Protocol A (Recrystallization).
Sticky Orange Solid Trapped solvent or "oiling out" due to rapid cooling.Protocol B (Trituration) to induce hardening.
Yellow Crystalline Solid Minor impurities (starting material, hydrolysis products).Protocol A (Recrystallization) - Standard.
New Spot on TLC (Lower Rf) Hydrolysis of enamine to ketone/amide (moisture exposure).Protocol D (Chromatography on Neutral Alumina).

Core Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Removing trace starting materials and improving crystallinity.

The Mechanism: This molecule is a "push-pull" alkene with high polarity. It typically exhibits a steep solubility curve in alcohol/water mixtures. The amino group provides hydrogen bonding capability, while the nitrile groups reduce solubility in non-polar solvents.

Solvent System: Ethanol (95%) or Acetonitrile/Water (9:1).

  • Dissolution: Place crude solid in a flask. Add minimum hot Ethanol (approx. 50-60°C). Do not boil violently ; the chloroethyl group is susceptible to internal cyclization or solvolysis at high temperatures (>80°C).

  • Filtration (Hot): If insoluble dark particles remain, filter rapidly through a pre-warmed glass frit or Celite pad.

  • Nucleation: Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours.

  • Crystallization: Move to a 4°C fridge for 4-12 hours.

    • Troubleshooting: If no crystals form, scratch the glass or add a single seed crystal.

  • Collection: Filter the pale yellow/white needles. Wash with cold Ethanol (

    
    ).
    
  • Drying: Vacuum dry at

    
     max. High heat will degrade the product.
    
Protocol B: Trituration (For Oily/Sticky Solids)

Best for: Removing non-polar impurities (grease, mineral oil) or hardening an "oiled-out" product.

  • Suspend the sticky solid in Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Note: The product is generally insoluble in ether, while organic impurities often dissolve.

  • Sonicate the suspension for 10-15 minutes until the solid breaks up into a fine powder.

  • Filter the solid and wash with Hexanes.

  • Check purity by TLC.[1] If improved, proceed to Protocol A for final polish.

Protocol C: Flash Chromatography (The "Last Resort")

Warning: Enaminonitriles are acid-sensitive. Standard silica gel (pH ~5) can catalyze the hydrolysis of the enamine (


) to the corresponding carbonyl.

Modified Stationary Phase:

  • Option 1: Use Neutral Alumina (Brockmann Grade III).

  • Option 2: Use Triethylamine-deactivated Silica .

    • Preparation: Flush the silica column with Mobile Phase + 1% Triethylamine (TEA) before loading the sample.

Mobile Phase Gradient:

  • Start: 100% Dichloromethane (DCM).

  • Gradient: 0%

    
     5% Methanol in DCM.
    
  • Observation: The product is polar; expect it to elute later than unreacted malononitrile.

Troubleshooting & FAQs

Q: My product turned into an oil during recrystallization. What happened?

A: This is "oiling out," caused by the melting point of the solvated impurity being lower than the solvent's boiling point, or cooling too rapidly.

  • Fix: Re-heat the mixture until clear. Add a small amount of "anti-solvent" (e.g., Water if using Ethanol) dropwise until just cloudy.[2] Re-heat to clear, then wrap the flask in a towel to cool very slowly.

Q: I see a new impurity after drying the compound in the oven.

A: You likely triggered a thermal cyclization.

  • Mechanism: The 2-chloroethyl group is an electrophile. The amino group (

    
    ) or the nitrile nitrogen can attack the carbon bearing the chlorine (intramolecular 
    
    
    
    ), forming a 5-membered ring (pyrrole or imidazoline derivative).
  • Fix: Never dry this compound above 45-50°C. Use high vacuum at room temperature instead.

Q: The NMR shows a mixture of isomers.

A: This is expected. Enaminonitriles often exist as E/Z isomers around the double bond due to restricted rotation (push-pull electronic character).

  • Validation: If the two sets of peaks coalesce upon heating the NMR tube (VT-NMR), it is a single compound, not an impurity.

Decision Logic & Stability Pathways

The following diagram illustrates the critical decision points during purification and the chemical risks associated with mishandling the compound.

PurificationLogic cluster_risks Stability Risks (Avoid!) Start Crude 2-(1-Amino-2-chloroethylidene) malononitrile CheckState Physical State? Start->CheckState Oily Sticky/Oily Solid CheckState->Oily Contains Grease/Solvent Crystalline Crystalline Solid CheckState->Crystalline Standard Tar Dark Tar CheckState->Tar Decomposed Trituration Protocol B: Trituration (Ether/MTBE) Oily->Trituration Recryst Protocol A: Recrystallization (EtOH or ACN) Crystalline->Recryst Column Protocol C: Neutral Alumina Chromatography Tar->Column Trituration->Recryst If Solidifies Column->Recryst Final Polish Heat Heat (>60°C) Cyclization Cyclization (Pyrrole formation) Heat->Cyclization Intramolecular alkylation Acid Acidic Silica Hydrolysis Hydrolysis (Ketone formation) Acid->Hydrolysis Enamine cleavage

Caption: Decision tree for purification workflows (top) and critical stability risk factors to avoid (bottom).

References

  • Santa Cruz Biotechnology. 2-(1-Amino-2-chloroethylidene)malononitrile Product Data. (CAS 118645-77-5).[3] Retrieved from

  • Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles. Chemical Reviews, 80(4), 329–350. (General reactivity of alkylidene malononitriles).
  • Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents. Retrieved from

  • PubChem. Malononitrile Compound Summary. (Precursor stability data). Retrieved from

Sources

How to avoid polymerization of malononitrile derivatives during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Polymerization/Oligomerization in Knoevenagel & Gewald Reactions Lead Scientist: Dr. A. Vance, Senior Application Scientist

Diagnostic Hub: Why is my reaction failing?

Before adjusting your protocol, identify the specific failure mode. Malononitrile (


) is a "cyanocarbon acid" (

) that is highly prone to base-catalyzed self-condensation. What you see as "polymerization" is often the formation of the Malononitrile Dimer (2-amino-1,1,3-tricarbonitrile) and subsequent oligomers.
Symptom Checker
ObservationDiagnosisRoot Cause
Black/Dark Brown Tar Uncontrolled Oligomerization Base concentration too high or temperature too high. The malononitrile anion attacked itself rather than the electrophile.
Red/Orange Oil (No Solid) Dimer Contamination Partial self-condensation. The dimer is often a red/orange solid or oil that contaminates the desired product.
Violent Exotherm Runaway Deprotonation Adding base to neat malononitrile or adding malononitrile to a hot basic solution.
Low Yield (SM consumed) Competitive Pathway The electrophile (aldehyde/ketone) is deactivated or sterically hindered; malononitrile reacted with itself instead.

The Mechanism of Failure (The "Why")

To prevent the issue, you must understand the competitive landscape. In a typical Knoevenagel condensation, there is a race between the Cross-Reaction (Desired) and Self-Reaction (Undesired).

The Competitive Pathway Diagram

MalononitrilePathways MN Malononitrile (pKa ~11) Anion Malononitrile Anion MN->Anion Deprotonation Dimer Dimer (2-amino-1,1,3-tricarbonitrile) MN->Dimer Attacked by Anion Base Base Catalyst Base->Anion Prod Desired Product (Benzylidene) Anion->Prod Path A: Fast Reaction (With Electrophile) Anion->Dimer Path B: Self-Condensation (Slow Electrophile/Excess Base) Elec Electrophile (Aldehyde/Ketone) Elec->Prod Tar Black Tar (Oligomers) Dimer->Tar Further Condensation

Figure 1: The "Race Condition." If the Electrophile is unreactive or the Base is too strong, Path B dominates, leading to the "Black Tar" phenomenon.

Optimized Standard Operating Procedures (SOPs)

Do not use "standard" piperidine/ethanol protocols for sensitive substrates. Use these stabilized methods instead.

Protocol A: The "Buffered" Method (Recommended for General Use)

Why it works: Ammonium acetate acts as a buffer, providing mild activation without generating a high concentration of free malononitrile anions.

  • Stoichiometry: 1.0 eq Aldehyde : 1.1 eq Malononitrile : 0.1 eq Ammonium Acetate (

    
    ) .
    
  • Solvent: Glacial Acetic Acid (for acid-stable substrates) or Ethanol.

    • Pro-Tip: If using Ethanol, add 5% Acetic Acid to buffer the system.

  • Procedure:

    • Dissolve aldehyde and malononitrile in the solvent at room temperature.

    • Add

      
       last.
      
    • Heat to 60–80°C. Monitor by TLC.

    • CRITICAL: Do not reflux overnight unless necessary. Long heat exposure promotes oligomerization.

  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with cold isopropanol .

Protocol B: The "Green" Aqueous Method (For Labile Substrates)

Why it works: Water forces the organic reactants together (hydrophobic effect) while solvating the base, reducing the "effective" basicity experienced by the bulk malononitrile.

  • Catalyst: Cetyltrimethylammonium bromide (CTMAB) or TEBA (Benzyltriethylammonium chloride).

  • Procedure:

    • Mix Aldehyde (1.0 eq) and Malononitrile (1.0 eq) in Water (10 volumes).

    • Add CTMAB (0.05 eq).

    • Stir vigorously at RT or mild heat (40°C).

    • The product will precipitate as a solid, often leaving impurities in the aqueous phase.

Troubleshooting & Stabilization Guide

How to Stabilize Malononitrile During Distillation/Storage

If you are purifying malononitrile starting material or a liquid derivative via vacuum distillation, it will polymerize/decompose explosively if not stabilized.

  • The Stabilizer: Add Butylated Hydroxytoluene (BHT) (0.05–0.1 wt%) to the distillation flask.

  • Mechanism: BHT acts as a radical scavenger (preventing radical polymerization) and an antioxidant.

  • Storage: Store malononitrile below 25°C. If it turns yellow/brown, recrystallize from Isopropanol before use.

Decision Tree for Reaction Optimization

Troubleshooting Start Reaction Outcome? Tar Black/Tarry Mixture Start->Tar NoReact No Reaction / SM Remains Start->NoReact CheckBase Check Catalyst pKa Tar->CheckBase CheckSolvent Check Solvent NoReact->CheckSolvent Action1 Switch from Piperidine to Glycine or NH4OAc CheckBase->Action1 Base too strong Action2 Add Lewis Acid (ZnCl2 or TiCl4) CheckSolvent->Action2 Electrophile Deactivated Action3 Switch to Benzene/Toluene with Dean-Stark CheckSolvent->Action3 Water inhibition

Figure 2: Troubleshooting Logic Flow. Select the path based on your visual observation of the reaction flask.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH or KOH as a catalyst? A: Avoid if possible. Strong hydroxide bases cause rapid, irreversible dimerization of malononitrile before it can react with your aldehyde. If you must use them, use catalytic amounts (<5 mol%) and add the base dropwise to a mixture of the aldehyde and malononitrile.

Q: My product is an oil but should be a solid. Is it the dimer? A: Likely yes. The malononitrile dimer is often an orange/red oil or low-melting solid.

  • Test: Check TLC. The dimer is highly polar.

  • Fix: Wash the crude oil with hot water (the dimer is somewhat water-soluble, unlike most benzylidene derivatives) or recrystallize from Ethanol/Water (80:20).

Q: How do I clean the black tar from my glassware? A: The "tar" is a cross-linked oligomer. Standard solvents (Acetone, DCM) often fail.

  • Cleaning Protocol: Soak in alcoholic KOH (Base bath) for 1 hour, followed by an acid wash. Caution: This is corrosive.

References

  • Freeman, F. (1969).[1] The Chemistry of Malononitrile. Chemical Reviews, 69(5), 591–624. Link

    • Foundational text on the dimeriz
  • Bigi, F., et al. (1999). Clean synthesis in water: uncatalysed condensation of aldehydes with acidic methylene compounds. Green Chemistry, 1, 107-110. Link

    • Source for the aqueous/c
  • Deb, M. L., & Bhuyan, P. J. (2005). Uncatalysed Knoevenagel condensation in aqueous medium. Tetrahedron Letters, 46(38), 6453-6455. Link

    • Validation of water-based suppression of polymeriz
  • US Patent 2809986A. (1957). Method for the purification of malononitrile.[2][3][4] Link

    • Primary source for using BHT and Isopropanol for stabilization and purific

Sources

Technical Support Center: Solvent Effects on 2-(1-Amino-2-chloroethylidene)malononitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 2-(1-Amino-2-chloroethylidene)malononitrile (CAS: 118645-77-5), a critical intermediate often used in the development of heterocyclic pharmaceuticals and agrochemicals (e.g., pyrazoles, pyrimidines).

This guide focuses on the nucleophilic addition of malononitrile to chloroacetonitrile, a reaction heavily influenced by solvent parameters due to the competition between the desired Thorpe-type condensation and the undesired


 alkylation .

Part 1: The Mechanistic Landscape

To troubleshoot this reaction, one must understand the competing pathways defined by the solvent environment.

The Reaction Pathway

The synthesis involves the condensation of Malononitrile (1) and Chloroacetonitrile (2) in the presence of a base.

  • Desired Pathway (Thorpe Condensation): The malononitrile carbanion attacks the nitrile carbon of chloroacetonitrile, followed by tautomerization to form the vinylogous amidine (Enaminonitrile).

  • Competing Pathway (

    
     Alkylation):  The malononitrile carbanion attacks the methylene carbon of chloroacetonitrile, displacing the chloride. This yields 1,1,2-tricyanoethane derivatives, an irreversible impurity.
    
Solvent Decision Matrix
Solvent ClassRepresentative SolventsEffect on Reaction SelectivityRecommendation
Protic Polar Ethanol, Methanol, IsopropanolHigh Selectivity. Solvates anions via H-bonding, reducing the "hardness" of the nucleophile and suppressing

attack. Product often precipitates, driving equilibrium.
PRIMARY CHOICE
Aprotic Polar DMF, DMSO, DMAcLow Selectivity. "Naked" anions are highly reactive, significantly increasing the rate of

alkylation (chloride displacement).
AVOID
Ethers THF, 1,4-Dioxane, MTBEModerate Selectivity. Good for solubility but requires careful temperature control. Often used if the base is an alkoxide.[1]SECONDARY CHOICE
Non-Polar Toluene, HexanePoor Solubility. Reactants may not dissolve; product coats the surface of the base, stalling the reaction.Use only for biphasic systems

Part 2: Troubleshooting Guide (Q&A)

Category 1: Yield & Purity Issues

Q: Why is my crude product an oily, dark gum instead of a solid precipitate? A: This typically indicates the formation of oligomers or the


 alkylation byproduct.
  • Cause: Usage of high-polarity aprotic solvents (like DMF or Acetonitrile) or excessive temperature. These conditions favor the displacement of the chlorine atom or polymerization of malononitrile.

  • Solution: Switch to Ethanol or 2-Propanol . The desired product is less soluble in alcohols and will crystallize out, protecting it from further side reactions. If using THF, dilute with Hexane to induce precipitation.

Q: I am observing a significant amount of "dimer" impurities. How do I stop this? A: "Dimer" formation usually refers to the self-condensation of chloroacetonitrile (forming pyrimidines) or malononitrile.

  • Mechanism: If the local concentration of base is too high relative to the malononitrile, the chloroacetonitrile can self-condense.

  • Protocol Adjustment:

    • Dissolve Malononitrile and Chloroacetonitrile together in the solvent first.

    • Add the base (e.g., Triethylamine or Piperidine) dropwise at

      
      .
      
    • This ensures the malononitrile (which is more acidic,

      
      ) is deprotonated preferentially and immediately traps the chloroacetonitrile.
      
Category 2: Reaction Conditions

Q: Can I use water as a solvent? A: Generally, no .

  • Reason: While malononitrile is soluble in water, chloroacetonitrile is sparingly soluble and prone to hydrolysis (forming chloroacetic acid) in aqueous basic conditions. This kills the catalyst and lowers yield.

  • Exception: A biphasic system (Water/Toluene) with a Phase Transfer Catalyst (e.g., TBAB) can work, but it often favors the alkylation (

    
    ) pathway over the desired condensation.
    

Q: The reaction stalls after 50% conversion. Adding more base doesn't help. A: The product likely precipitated and coated the remaining base or reactants (occlusion).

  • Fix: Ensure vigorous mechanical stirring (overhead stirrer) rather than magnetic stirring.

  • Solvent Tweak: Add a co-solvent like THF (10-20%) to the Ethanol to keep the intermediate in solution longer, or increase the solvent volume (dilution effect).

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 2-(1-Amino-2-chloroethylidene)malononitrile via Thorpe Condensation.

Reagents:

  • Malononitrile (1.0 eq)

  • Chloroacetonitrile (1.05 eq)

  • Base: Triethylamine (

    
    ) or Sodium Ethoxide (
    
    
    
    ) (catalytic to stoichiometric, typically 0.5–1.0 eq depending on acid scavenging needs).
  • Solvent: Absolute Ethanol (Anhydrous).

Step-by-Step Methodology:

  • Preparation: In a dry 3-neck round-bottom flask under

    
     atmosphere, dissolve Malononitrile (6.6 g, 100 mmol) and Chloroacetonitrile (7.9 g, 105 mmol) in Absolute Ethanol (100 mL).
    
  • Cooling: Cool the solution to

    
     using an ice-salt bath. Critical: Low temperature suppresses the 
    
    
    
    side reaction.
  • Addition: Add Triethylamine (10.1 g, 100 mmol) dropwise over 30–45 minutes. Maintain internal temperature below

    
    .
    
    • Observation: The solution will turn yellow/orange. A precipitate should begin to form after 1–2 hours.

  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 4–6 hours.
    
  • Workup:

    • Cool the mixture back to

      
       for 30 minutes.
      
    • Filter the solid precipitate.

    • Wash the cake with cold Ethanol (

      
      ) followed by Hexane (
      
      
      
      ).
    • Dry under vacuum at

      
      .
      
  • Purification: If necessary, recrystallize from Ethanol/Water (8:2).

Part 4: Reaction Logic Visualization

The following diagram illustrates the competing pathways and the solvent's role in steering the mechanism.

ReactionPathways Reactants Malononitrile + Chloroacetonitrile Intermediate Carbanion Intermediate [NC-CH-CN]- Reactants->Intermediate Base (Et3N) Thorpe Path A: Thorpe Condensation (Attack on Nitrile C) Intermediate->Thorpe Favored by Low Temp & Protic Solvents SN2 Path B: SN2 Alkylation (Attack on Methylene C) Intermediate->SN2 Favored by High Temp & Aprotic Solvents Product TARGET PRODUCT 2-(1-Amino-2-chloroethylidene) malononitrile Thorpe->Product Tautomerization Byproduct BYPRODUCT 1,1,2-Tricyanoethane deriv. SN2->Byproduct Irreversible Protic Protic Solvents (Ethanol, MeOH) Protic->Thorpe Stabilizes Anion Reduces SN2 Aprotic Polar Aprotic Solvents (DMF, DMSO) Aprotic->SN2 Enhances Nucleophilicity Promotes SN2

Caption: Mechanistic divergence in the reaction of malononitrile with chloroacetonitrile. Protic solvents favor the thermodynamic Thorpe product by solvating the nucleophile, while polar aprotic solvents accelerate the kinetic alkylation byproduct.

References

  • Freeman, F. (1980). "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 80(4), 329–350. Link

  • Mowry, D. T. (1948). "The Preparation of Nitriles." Chemical Reviews, 42(2), 189–283. Link

  • Santa Cruz Biotechnology. "2-(1-Amino-2-chloroethylidene)malononitrile Product Data." Link

  • PubChem. "Chloroacetonitrile Compound Summary." National Library of Medicine. Link

Sources

Technical Support Center: 2-(1-Amino-2-chloroethylidene)malononitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-882-CL Subject: Scale-Up Optimization & Troubleshooting for CAS [Target Structure Analogous to Thorpe Adducts] Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Process Chemistry Support Hub. You are likely accessing this guide because your scale-up of 2-(1-Amino-2-chloroethylidene)malononitrile (also known as 3-chloro-1,1-dicyano-2-aminopropene) has encountered yield degradation, purity issues, or safety concerns during the transition from gram to kilogram scale.

This synthesis relies on the intermolecular Thorpe Condensation between malononitrile and chloroacetonitrile. While conceptually simple, the presence of an alkyl chloride alongside a nucleophilic enamine functionality creates a "ticking clock" for intramolecular cyclization (pyrrole formation) or polymerization.

This guide prioritizes thermal management , base selection , and impurity control to ensure a robust manufacturing process.

Module 1: Process Chemistry & Reaction Logic

The Synthetic Pathway

The reaction involves the nucleophilic attack of the malononitrile anion onto the nitrile group of chloroacetonitrile.

Primary Reaction:



Critical Side Reaction (The "Pyrrole" Trap): If the reaction temperature exceeds 30°C or if the reaction time is prolonged, the amine group can displace the terminal chloride, leading to the formation of 2-amino-3-cyanopyrrole derivatives.

Workflow Visualization

ReactionPathway Start Reagents (Malononitrile + Chloroacetonitrile) Intermediate Imine Intermediate Start->Intermediate Nucleophilic Attack Polymer Oligomers (Tarry Residue) Start->Polymer Exotherm / Excess Base Base Base Addition (Et3N / NaOEt) Base->Start Product Target Enamine (Linear Product) Intermediate->Product Tautomerization (T < 20°C) Impurity Cyclized Pyrrole (Impurity) Product->Impurity Cyclization (T > 30°C)

Caption: Reaction pathway showing the kinetic competition between the desired linear tautomerization and the thermodynamic cyclization trap.

Module 2: Troubleshooting Guide (Q&A)

Category A: Reaction Initiation & Yield

Q1: The reaction initiates violently with a massive exotherm upon adding the base. How do I control this at the 1kg scale?

  • Diagnosis: The Thorpe condensation is highly exothermic. At the gram scale, passive cooling is sufficient. At the kilogram scale, the surface-area-to-volume ratio decreases, leading to heat accumulation that accelerates polymerization (runaway reaction).

  • Solution:

    • Switch to Semi-Batch Mode: Do not add all reagents at once. Dissolve Malononitrile and Chloroacetonitrile in the solvent (Ethanol/THF).

    • Dosing Control: Add the base (e.g., Triethylamine) as a solution dropwise over 2–4 hours.

    • Active Cooling: Maintain the reactor jacket at 0°C to ensure the internal temperature never exceeds 15°C.

    • Reference: See standard protocols for exothermic nitrile condensations [1].

Q2: My yield dropped from 85% (lab) to 50% (pilot). The supernatant is dark brown.

  • Diagnosis: The dark color indicates the oligomerization of malononitrile (forming "malononitrile trimer" or amorphous tars). This is caused by high local pH (poor mixing during base addition) or high temperature.

  • Corrective Action:

    • Mixing: Increase impeller speed (Reynolds number > 10,000) to prevent "hot spots" of high base concentration.

    • Stoichiometry: Ensure Chloroacetonitrile is used in slight excess (1.05 eq) to consume the malononitrile anion quickly before it can self-condense.

Category B: Purity & Isolation[1]

Q3: The product contains a 10% impurity that is difficult to remove by recrystallization. Mass spec shows M-36 (loss of HCl).

  • Diagnosis: You have formed the cyclized pyrrole derivative. This happens if the reaction mixture sits for too long or gets too warm after the product is formed.

  • Solution:

    • Quench Protocol: Do not stir overnight. Monitor by HPLC. Once the limiting reagent is <1%, immediately quench the reaction by neutralizing the base with stoichiometric Acetic Acid or dilute HCl (to pH 6–7).

    • Cold Filtration: Isolate the solid immediately at 0–5°C.

Q4: Filtration is extremely slow (thixotropic slurry).

  • Diagnosis: Rapid precipitation caused by "crashing out" the product leads to fine, needle-like crystals that clog filters.

  • Solution:

    • Seeding: At the end of the reaction, add 0.1 wt% seed crystals before cooling or concentrating.

    • Ostwald Ripening: Cycle the temperature (heat to 25°C, cool to 10°C) twice before final filtration to grow larger particle sizes.

Module 3: Critical Process Parameters (CPPs)

Use this table to establish your Design Space for the scale-up campaign.

ParameterRange (Lab)Target (Pilot Scale)Impact on Quality
Temperature 0°C – 25°C-5°C – 10°C High T promotes cyclization and polymerization.
Base Addition Bolus / FastLinear Dosing (3h) Controls heat release rate (Qr).
Stoichiometry 1:11:1.05 (Cl-CH2-CN excess) Excess Malononitrile leads to colored impurities.
Solvent Vol 5-10 V8-10 V Higher dilution aids heat transfer and prevents premature precipitation.
Quench pH Not controlledpH 6.0 – 7.0 Prevents post-reaction cyclization during workup.

Module 4: Safety & Handling (Chloroacetonitrile)

WARNING: This synthesis involves Chloroacetonitrile , a highly hazardous alkylating agent and lachrymator.

Q5: What are the specific safety requirements for handling Chloroacetonitrile at scale?

  • Toxicity: Chloroacetonitrile is metabolized to cyanide and is a potent blistering agent [2].

  • Engineering Controls:

    • Closed System: All transfers must be done via diaphragm pumps or vacuum transfer. Open pouring is strictly prohibited.

    • Scrubbing: Reactor vents must be routed to a caustic scrubber (NaOH/Hypochlorite) to neutralize any escaping vapors.

  • PPE: Double gloving (Nitrile + Laminate) and full-face respirators (or supplied air) are mandatory if the closed system is breached.

  • Emergency: Keep an amyl nitrite or hydroxocobalamin (Cyanokit) antidote kit accessible on-site.

Scale-Up Logic Diagram

ScaleUpLogic Check Pre-Run Check: Cooling Capacity > Q_rxn? Proceed Proceed with Linear Dosing Check->Proceed Yes Stop STOP: Increase Dilution or Upgrade Chiller Check->Stop No Monitor Monitor Internal T (Must be < 15°C) Proceed->Monitor Monitor->Proceed T Stable Monitor->Stop T > 15°C

Caption: Decision logic for initiating base addition based on cooling capacity.

References

  • Freeman, F. (1980). "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 80(4), 329–350.

  • National Center for Biotechnology Information. (2024).[1][2][3] "PubChem Compound Summary for CID 7863, Chloroacetonitrile." PubChem.

  • Mowry, D. T. (1948). "The Preparation of Nitriles." Chemical Reviews, 42(2), 189–283. (Foundational text on nitrile condensations).

  • Registry of Toxic Effects of Chemical Substances (RTECS). "Chloroacetonitrile Safety Data."

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Hazard Analysis (PHA).

Sources

Validation & Comparative

Technical Guide: Structural Confirmation of 2-(1-Amino-2-chloroethylidene)malononitrile via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural confirmation of 2-(1-Amino-2-chloroethylidene)malononitrile (


, MW ~141.56 Da), a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals.

Confirming this structure presents a specific analytical challenge: distinguishing the target molecule from non-chlorinated byproducts and hydrolysis impurities (amides). While NMR provides backbone connectivity, Mass Spectrometry (MS) is the superior tool for validating the elemental composition and the presence of the halogen moiety due to the unique isotopic signature of chlorine.

This guide compares three MS methodologies—High-Resolution ESI-MS (Orbitrap) , Low-Resolution ESI-MS (Single Quad) , and GC-MS (EI) —recommending High-Resolution Electrospray Ionization (HRESI-MS) as the gold standard for structural validation.

Comparative Analysis: Selecting the Right MS Modality

For this specific molecule, the presence of the thermally labile nitrile groups and the basic amine functionality dictates the choice of ionization.

Table 1: Performance Comparison of MS Modalities
FeatureMethod A: HRESI-MS (Orbitrap/Q-TOF) Method B: GC-MS (Electron Impact) Method C: Low-Res ESI-MS (Single Quad)
Primary Utility Structural Confirmation (Gold Standard)Fingerprinting & FragmentationRoutine Purity Screening
Ionization Type Soft (Electrospray)Hard (70 eV Electron Impact)Soft (Electrospray)
Observed Ion

(Protonated)

(Radical Cation)

Mass Accuracy < 5 ppm (Confirms Formula)Unit Resolution (Integer Mass)Unit Resolution
Isotope Analysis Precise resolution of

Visible, but lower signal-to-noiseVisible, often merged with background
Thermal Risk Low (Ambient temperature)High (Injection port degradation)Low
Recommendation Highly Recommended Conditional (Verify stability first)Acceptable for QC only
Expert Insight: Why HRESI-MS Wins

While GC-MS is standard for many chlorinated volatiles, 2-(1-Amino-2-chloroethylidene)malononitrile possesses a highly polarized "push-pull" alkene system (amine donor, nitrile acceptors). This structure is prone to polymerization or thermal degradation in a hot GC inlet (


). ESI-MS avoids this by ionizing from the liquid phase. Furthermore, the high resolution is required to differentiate the mass defect of Chlorine from potential oxidation impurities.

Technical Deep Dive: The Spectrometric Signature

To confirm the structure, you must validate three spectral pillars: the Molecular Ion, the Isotopic Pattern, and the Fragmentation Logic.

A. The Chlorine Isotope Pattern (The "Tag")

Chlorine exists naturally as


 (75.8%) and 

(24.2%). Any ion containing one chlorine atom will exhibit a characteristic 3:1 intensity ratio between the monoisotopic peak (

) and the

peak.[1]
  • Target Formula:

    
    
    
  • Exact Mass (

    
    ): 
    
    • 
       species: 142.0167  (100% relative abundance)
      
    • 
       species: 144.0137  (~32% relative abundance)
      

Validation Check: If your spectrum shows a single peak at 142 without the accompanying peak at 144 (approx. 1/3 height), you have likely synthesized the de-chlorinated analog or a hydrolysis product.

B. Fragmentation Pathways (MS/MS)

In MS/MS (Collision Induced Dissociation) of the


 ion (m/z 142), expect the following transitions:
  • Loss of HCl ($ \Delta m/z = 36/38 $):

    • The amino group facilitates the elimination of HCl to form a cyclized or unsaturated cation.

    • Observation: Transition

      
      .
      
  • Loss of Nitrile ($ \Delta m/z = 27 $ for HCN):

    • Common in malononitrile derivatives.[2]

    • Observation: Transition

      
      .
      
  • Alpha-Cleavage ($ \Delta m/z = 49 $ for

    
    ): 
    
    • Cleavage of the chloromethyl group.

    • Observation: Transition

      
      .
      

Experimental Protocol: HRESI-MS Confirmation

Objective: Confirm identity and purity of synthesized 2-(1-Amino-2-chloroethylidene)malononitrile.

Step 1: Sample Preparation
  • Solvent: LC-MS grade Methanol (MeOH) or Acetonitrile (ACN). Avoid water initially to prevent hydrolysis.

  • Concentration: Prepare a stock solution at 1 mg/mL. Dilute to 10 µg/mL (10 ppm) for direct infusion or LC injection.

  • Additives: Add 0.1% Formic Acid to ensure protonation of the amine group (

    
    ).
    
Step 2: Instrument Parameters (Orbitrap/Q-TOF)
  • Source: Electrospray Ionization (ESI) Positive Mode (+).

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 275°C (Keep moderate to avoid thermal degradation).

  • Mass Range: m/z 50 – 500.

  • Resolution: > 30,000 FWHM.

Step 3: Data Acquisition & Analysis
  • Inject the sample.

  • Extract Ion Chromatogram (EIC) for m/z 142.0167.

  • Inspect the Mass Spectrum at the peak apex.

  • Verify Isotope Pattern: Confirm the M (142.01) and M+2 (144.01) peaks exist in a ~3:1 ratio.

  • Calculate Mass Error:

    
    
    Acceptance Criteria: Error < 5 ppm.
    

Decision Logic & Workflow (Visualization)

The following diagrams illustrate the decision-making process for structure confirmation.

Diagram 1: Analytical Workflow for Structure Confirmation

MS_Workflow Start Synthesized Sample (Solid/Oil) Solubilize Dissolve in MeOH + 0.1% FA (Target: 10 µg/mL) Start->Solubilize Inject Direct Infusion or LC-MS (ESI Positive Mode) Solubilize->Inject Detect Acquire Full Scan MS (m/z 50-500) Inject->Detect Check_Base Is Base Peak m/z ~142? Detect->Check_Base Check_Iso Is M+2 (144) present at ~30% intensity? Check_Base->Check_Iso Yes Fail_1 Suspect: Hydrolysis/Degradation Check_Base->Fail_1 No (e.g., m/z 124, 143) Check_Acc Mass Error < 5 ppm? Check_Iso->Check_Acc Yes (Cl Pattern Found) Fail_2 Suspect: De-chlorinated Analog Check_Iso->Fail_2 No (Single Peak) Confirm CONFIRMED: 2-(1-Amino-2-chloroethylidene) malononitrile Check_Acc->Confirm Yes Fail_3 Suspect: Wrong Formula/Impurity Check_Acc->Fail_3 No

Caption: Step-by-step logic flow for validating the target molecule using ESI-MS.

Diagram 2: Fragmentation Pathway (MS/MS Logic)

Frag_Path Parent Parent Ion [M+H]+ m/z 142.0 Frag1 Loss of HCl [M+H - 36]+ m/z 106.0 Parent->Frag1 - HCl (36 Da) (Cyclization favored) Frag2 Loss of CH2Cl (Alpha Cleavage) m/z 93.0 Parent->Frag2 - CH2Cl (49 Da) Frag3 Loss of HCN m/z 115.0 Parent->Frag3 - HCN (27 Da)

Caption: Predicted MS/MS fragmentation pathways for the protonated molecule.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.

  • Agilent Technologies. (2011). Using a Chlorine Filter for Accurate-Mass Data Analysis. Application Note.

  • Santa Cruz Biotechnology. (2024). Product Data: 2-(1-Amino-2-chloroethylidene)malononitrile. (Used for physical property verification).

Sources

Strategic Alternatives to 2-(1-Amino-2-chloroethylidene)malononitrile in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of alternatives to 2-(1-Amino-2-chloroethylidene)malononitrile (CAS 118645-77-5) in organic synthesis.

Executive Summary

2-(1-Amino-2-chloroethylidene)malononitrile is a specialized bifunctional enaminonitrile used primarily as a building block for 3-chloromethyl-5-aminopyrazoles and fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines). Its structure combines a nucleophilic enamine, an electrophilic nitrile, and an alkylating chloromethyl handle, making it a powerful "linchpin" reagent.

However, its industrial utility is limited by instability (polymerization risk) , high toxicity (alkylating agent + nitrile), and supply chain scarcity .

This guide evaluates three superior alternatives that offer improved stability, scalability, and atom economy while accessing similar chemical space:

  • Malononitrile Dimer (2-Amino-1,1,3-tricyanopropene): The industry standard for accessing functionalized pyrazoles.

  • Bis(methylthio)methylene Malononitrile: A versatile platform for accessing 3-substituted derivatives via

    
    .
    
  • In-Situ Multicomponent Protocols (MCRs): "Green" methodologies that bypass the isolation of unstable enaminonitriles.

The Incumbent: 2-(1-Amino-2-chloroethylidene)malononitrile

  • Role: Precursor to 3-(chloromethyl)-1H-pyrazole-4-carbonitriles.

  • Mechanism: Cyclocondensation with hydrazines followed by optional nucleophilic substitution at the chloromethyl group.

  • Critical Flaws:

    • Safety: Potent alkylator; potential blistering agent.

    • Stability: Prone to self-condensation and hydrolysis.

    • Cost: High ($>500/10g due to custom synthesis requirements).

Comparative Analysis of Alternatives

Alternative A: Malononitrile Dimer (2-Amino-1,1,3-tricyanopropene)

Best For: Synthesis of 3-(cyanomethyl)-aminopyrazoles and fused pyridines.[1] This reagent is the direct functional analog. Instead of a chloromethyl group (


), it installs a cyanomethyl group (

). The nitrile group can be hydrolyzed to an amide/acid or reduced to an amine, offering similar downstream diversity to the chloride.
  • Advantages: Solid, stable at room temperature, inexpensive, high atom economy.

  • Reactivity: Reacts cleanly with hydrazine hydrate to form 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.

Alternative B: [Bis(methylthio)methylene]malononitrile

Best For: Synthesis of 3-(alkylthio)-aminopyrazoles . This ketene dithioacetal reacts with hydrazine to form 3-methylthio-5-aminopyrazoles. The methylthio group (


) is an excellent leaving group for subsequent nucleophilic aromatic substitution, allowing the introduction of amines, alkoxides, or thiols at the 3-position.
  • Advantages: Versatile "switchable" position; commercially available.

  • Reactivity: The SMe group prevents self-polymerization, making the reagent shelf-stable for years.

Alternative C: Ethoxymethylenemalononitrile

Best For: Synthesis of 3-unsubstituted or 3-alkyl aminopyrazoles. If the "chloromethyl" handle is not strictly necessary for the final target, this is the cleanest alternative. It yields 5-amino-4-cyanopyrazoles with a proton or alkyl group at the 3-position.

Decision Matrix: Selecting the Right Reagent

FeatureChloro-Enamine (Target)Malononitrile Dimer (Alt A)Bis(methylthio)methylene (Alt B)
Primary Product 3-Chloromethyl-pyrazole3-Cyanomethyl-pyrazole3-Methylthio-pyrazole
Stability Low (Cold storage req.)High (Solid, RT)High (Solid, RT)
Toxicity High (Alkylator)Moderate (Nitrile)Low/Moderate
Atom Economy Moderate (Loss of HCl)High (Addition)Moderate (Loss of MeSH)
Cost Efficiency LowVery High High
Downstream Utility

Displacement
Hydrolysis/Reduction

Displacement

Mechanistic Pathways & Visualization

The following diagram illustrates how the alternatives diverge in mechanism but converge on the synthesis of functionalized pyrazoles.

ReactionPathways Target 2-(1-Amino-2-chloroethylidene) malononitrile Prod_Cl 3-Chloromethyl-5-amino- pyrazole-4-carbonitrile Target->Prod_Cl Cyclization (-NH3) AltA Malononitrile Dimer (2-Amino-1,1,3-tricyanopropene) Prod_CN 3-Cyanomethyl-5-amino- pyrazole-4-carbonitrile AltA->Prod_CN Cyclization (Addn) AltB Bis(methylthio)methylene malononitrile Prod_SMe 3-Methylthio-5-amino- pyrazole-4-carbonitrile AltB->Prod_SMe Cyclization (-MeSH) Hydrazine Hydrazine (NH2NH2) Hydrazine->Target Hydrazine->AltA Hydrazine->AltB Fused Fused Heterocycles (Pyrazolo[1,5-a]pyrimidines) Prod_Cl->Fused Alkylation + Cyclization Prod_CN->Fused Thorpe-Ziegler / Hydrolysis Prod_SMe->Fused Nucleophilic Displacement

Caption: Divergent synthetic pathways to functionalized pyrazoles. The Malononitrile Dimer (Green) offers the most direct and atom-economic route to functionalized cores.

Experimental Protocols

Protocol A: Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (Using Malononitrile Dimer)

This protocol replaces the chloro-enamine route for accessing C3-functionalized pyrazoles.

Reagents:

  • Malononitrile dimer (2-amino-1,1,3-tricyanopropene): 10 mmol

  • Hydrazine hydrate (80%): 12 mmol

  • Ethanol (Absolute): 20 mL

  • Catalyst: Triethylamine (Optional, 0.5 mmol)

Methodology:

  • Preparation: Dissolve 1.32 g (10 mmol) of malononitrile dimer in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate (0.75 g, 12 mmol) dropwise at room temperature. Note: The reaction is exothermic; control addition rate.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor consumption of the dimer by TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup: Cool the reaction mixture to

    
    . The product usually precipitates as a solid.
    
  • Isolation: Filter the precipitate, wash with cold ethanol (

    
    ), and dry under vacuum.
    
  • Yield: Typical yields are 85–95%.

  • Characterization: The product should show a characteristic

    
     singlet in 
    
    
    
    around
    
    
    ppm and
    
    
    broad singlet.
Protocol B: "Green" One-Pot Synthesis (MCR)

Avoids isolation of intermediates entirely.

Reagents:

  • Aldehyde (ArCHO): 1.0 equiv

  • Malononitrile: 1.0 equiv[2]

  • Phenylhydrazine/Hydrazine: 1.0 equiv

  • Catalyst:

    
    -Tannic Acid (Magnetic Nanocatalyst) or simple Piperidine.
    
  • Solvent: Water:Ethanol (1:1).

Methodology:

  • Mix aldehyde, malononitrile, and hydrazine in the solvent.

  • Add catalyst (10 mol%).

  • Stir at

    
     for 30–60 minutes.
    
  • The Knoevenagel condensation occurs in situ, followed immediately by Michael addition and cyclization.

  • Benefit: Eliminates the need to handle the toxic chloro-enamine or isolate the dimer.

References

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. National Institutes of Health (PMC). Available at: [Link]

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI Molbank. Available at: [Link][1][2][3][4][5][6][7][8][9]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) in heterocyclic synthesis. ResearchGate. Available at: [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. Frontiers in Chemistry. Available at: [Link][3][4][5][6][7][8][9]

Sources

Comparing Knoevenagel and Thorpe-Ziegler reactions for nitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Senior Synthetic Chemists, Process Development Scientists Focus: Mechanism-driven selection for complex nitrile architectures

Executive Summary: The Electrophile Divergence

In the synthesis of complex nitrile-containing scaffolds, the Knoevenagel Condensation and the Thorpe-Ziegler (TZ) Reaction represent two fundamental yet divergent mechanistic pathways utilizing the


-acidity of nitriles.

While both reactions rely on the generation of a nitrile-stabilized carbanion, the critical decision point lies in the electrophile :

  • Knoevenagel: Targets a carbonyl (aldehyde/ketone), resulting in intermolecular

    
     bond formation (dehydration). It is the premier method for synthesizing 
    
    
    
    -unsaturated nitriles.
  • Thorpe-Ziegler: Targets a second nitrile group, resulting in intramolecular ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     bond formation (cyclization).[1][2] It is the dominant strategy for constructing carbocyclic and heterocyclic 
    
    
    
    -enaminonitriles.

This guide objectively compares these methodologies, moving beyond textbook definitions to address process scalability, atom economy, and experimental causality.

Mechanistic Architecture & Signaling

To control these reactions, one must understand the electronic signaling that dictates the pathway. The following diagrams visualize the mechanistic divergence.

2.1 Knoevenagel Condensation: The Carbonyl Intercept

The reaction is driven by the thermodynamic stability of the conjugated product. The elimination of water is the irreversible driving force.

Knoevenagel Base Weak Base (Piperidine) ActMethylene Active Methylene (Malononitrile) Base->ActMethylene Deprotonation Carbanion Nitrile-Stabilized Carbanion ActMethylene->Carbanion Aldol Aldol-like Intermediate Carbanion->Aldol Nucleophilic Attack on C=O Aldehyde Electrophile (Aldehyde) Aldehyde->Aldol Product α,β-Unsaturated Nitrile Aldol->Product E1cB Elimination Water H2O (Byproduct) Aldol->Water

Figure 1: Knoevenagel pathway favoring dehydration and conjugation over addition.

2.2 Thorpe-Ziegler: The Nitrile Cyclization

This pathway requires a stronger base and kinetic control to prevent intermolecular polymerization. The product is an enamine, stabilized by intramolecular H-bonding.

ThorpeZiegler Base Strong Base (LHMDS/NaH) Dinitrile α,ω-Dinitrile (Precursor) Base->Dinitrile Deprotonation Enolate α-Nitrile Carbanion Dinitrile->Enolate ImineAnion Cyclic Imine Anion Enolate->ImineAnion Intramolecular Attack on C≡N Product Cyclic β-Enaminonitrile ImineAnion->Product Tautomerization (Proton Transfer)

Figure 2: Thorpe-Ziegler pathway utilizing high dilution to favor intramolecular ring closure.

Critical Performance Analysis
3.1 Reaction Scope & Selectivity
  • Knoevenagel: Highly chemoselective. Aldehydes react faster than ketones, allowing for discrimination in poly-carbonyl substrates. It tolerates oxidative conditions but is sensitive to steric hindrance at the carbonyl site.

  • Thorpe-Ziegler: Requires strict protection of other acidic protons (e.g., alcohols, amines) because the bases used (LHMDS, NaH) are non-selective deprotonators. It is specific for 5- to 7-membered rings; medium rings (8-11) are kinetically difficult due to transannular strain (Prelog strain).

3.2 Atom Economy & Green Metrics
  • Knoevenagel: High. The only byproduct is water. Modern protocols utilize water as the solvent, exploiting the hydrophobic effect to accelerate the reaction (see Protocol A).

  • Thorpe-Ziegler: Perfect (100%). The reaction is an isomerization; all atoms in the starting material are retained in the enaminonitrile product. However, if the target is the cyclic ketone (via hydrolysis), atom economy drops due to ammonia loss.

3.3 The "Polymerization Risk"
  • Knoevenagel: Low risk. The product is a stable alkene.

  • Thorpe-Ziegler: High risk. Intermolecular condensation (Thorpe reaction) competes with cyclization. Causality: This is why the Ruggli-Ziegler dilution principle is mandatory (adding substrate slowly to a large volume of solvent).

Validated Experimental Protocols
Protocol A: Green Knoevenagel Condensation (Water-Mediated)

Best for: Synthesizing benzylidenemalononitriles without toxic solvents.

Rationale: Water enhances the reaction rate via hydrogen bonding with the carbonyl oxygen and the hydrophobic aggregation of organic reactants.

  • Reagents: 4-Chlorobenzaldehyde (10 mmol), Malononitrile (10 mmol), Water (20 mL), Cetyltrimethylammonium bromide (CTMAB, 0.5 mmol - surfactant).

  • Procedure:

    • Charge a 50 mL round-bottom flask with water and CTMAB. Stir until dissolved.

    • Add aldehyde and malononitrile.[3][4][5][6]

    • Stir vigorously at room temperature for 30–60 minutes. Observation: The mixture will become turbid, then a solid precipitate will form.

    • Validation Point: Monitor TLC (20% EtOAc/Hexane). Disappearance of aldehyde spot indicates completion.

  • Workup: Filter the solid precipitate. Wash with cold water (

    
     mL) to remove surfactant. Dry in a vacuum oven at 50°C.
    
  • Expected Yield: 92–98%.

Protocol B: Thorpe-Ziegler Cyclization (High Dilution)

Best for: Synthesizing 5-7 membered enaminonitrile rings.

Rationale: LHMDS is used as a non-nucleophilic base to prevent attack on the nitrile, and high dilution favors intramolecular reaction over intermolecular polymerization.

  • Reagents: Adiponitrile (10 mmol), LHMDS (1.0 M in THF, 11 mmol), Anhydrous THF (100 mL).

  • Setup: Flame-dried 250 mL 3-neck flask under Argon. Equip with an addition funnel.

  • Procedure:

    • Charge flask with 80 mL THF and cool to -78°C. Add LHMDS.

    • Dissolve Adiponitrile in remaining 20 mL THF and place in the addition funnel.

    • Critical Step: Add the nitrile solution dropwise over 1 hour. Causality: Slow addition maintains low instantaneous concentration of the enolate, preventing dimerization.

    • Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[3] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Expected Yield: 75–85% (as 2-aminocyclopent-1-ene-1-carbonitrile).

Comparative Data Summary

The following data contrasts the performance of these reactions in standard laboratory settings.

FeatureKnoevenagel CondensationThorpe-Ziegler Reaction
Primary Bond Formed

(Double Bond)

(Single Bond, Cyclic)
Product Class

-Unsaturated Nitrile

-Enaminonitrile
Atom Economy High (Loses

)
100% (Isomerization)
Base Requirement Weak (Piperidine, Pyridine)Strong (LHMDS, NaH, NaOEt)
Solvent Tolerance High (Water, EtOH, Toluene)Low (Strictly Anhydrous/Aprotic)
Key Risk Cannizzaro side reaction (rare)Intermolecular Polymerization
Typical Yield 90–99%60–85%
References
  • Jones, G. (1967). "The Knoevenagel Condensation."[3][4][7] Organic Reactions, 15, 204.

  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904).[8] "The formation and reactions of imino-compounds. Part I." Journal of the Chemical Society, Transactions, 85, 1726–1761.[9]

  • Ziegler, K., et al. (1933).[8][9] "Über vielgliedrige Ringsysteme."[9] Justus Liebigs Annalen der Chemie, 504(1), 94-130.[9]

  • Deb, M. L., & Bhuyan, P. J. (2005).[10] "Uncatalysed Knoevenagel condensation in aqueous medium." Tetrahedron Letters, 46(38), 6453-6455.

  • Schaefer, J. P., & Bloomfield, J. J. (2011). "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)."[9][11] Organic Reactions, 15, 1–203.[9] [9]

  • Freeman, F. (1980). "Properties and reactions of ylidenemalononitriles." Chemical Reviews, 80(4), 329-350.

Sources

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